molecular formula C4H6BrF3 B2396456 3-Bromo-1,1,1-trifluoro-2-methylpropane CAS No. 381-80-6

3-Bromo-1,1,1-trifluoro-2-methylpropane

Cat. No.: B2396456
CAS No.: 381-80-6
M. Wt: 190.991
InChI Key: AANLYORBFNBDGG-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-2-methylpropane is a useful research compound. Its molecular formula is C4H6BrF3 and its molecular weight is 190.991. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1,1,1-trifluoro-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1,1-trifluoro-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1,1-trifluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLYORBFNBDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-80-6
Record name 3-bromo-1,1,1-trifluoro-2-methylpropane
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and physiological behavior. 3-Bromo-1,1,1-trifluoro-2-methylpropane, a halogenated alkane, represents a potentially valuable building block in the synthesis of novel compounds. Its trifluoromethyl group can impart desirable characteristics such as increased metabolic stability and enhanced binding affinity, while the bromine atom provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive overview of the known chemical properties of this compound, providing a critical resource for researchers looking to leverage its potential in their synthetic endeavors.

Compound Identification and Structure

3-Bromo-1,1,1-trifluoro-2-methylpropane is a trifluoromethylated derivative of isobutyl bromide. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the reactivity of the neighboring C-Br bond.

Molecular Structure:

Figure 1: 2D structure of 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Key Identifiers:

IdentifierValue
IUPAC Name 3-bromo-1,1,1-trifluoro-2-methylpropane[1]
CAS Number 381-80-6[1]
Molecular Formula C₄H₆BrF₃[1]
Molecular Weight 190.99 g/mol [1]
Canonical SMILES CC(CBr)C(F)(F)F[1]
InChI Key AANLYORBFNBDGG-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 84.1 ± 8.0 °C[2]
Density 1.533 ± 0.06 g/cm³[2]

It is crucial for researchers to experimentally verify these properties for their specific applications.

Spectroscopic Characterization (Predicted)

While experimental spectra are not currently available in public databases, a theoretical analysis of the expected spectroscopic features can guide the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methine proton, and the methylene protons adjacent to the bromine atom. The chemical shifts will be influenced by the neighboring trifluoromethyl and bromo groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display a single signal, a singlet, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by strong C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of bromine and the trifluoromethyl group.

Reactivity and Potential Synthetic Applications

The chemical reactivity of 3-Bromo-1,1,1-trifluoro-2-methylpropane is dictated by the interplay between the alkyl bromide and the trifluoromethyl group.

Nucleophilic Substitution: The carbon atom attached to the bromine is a primary carbon, suggesting that it could undergo nucleophilic substitution reactions (Sₙ2). However, the steric bulk of the adjacent isopropyl group and the electron-withdrawing nature of the trifluoromethyl group may hinder the approach of nucleophiles.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr to form an alkene is a possible reaction pathway.

Organometallic Reagent Formation: The C-Br bond can be utilized to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates can then be used to create new carbon-carbon bonds.

Radical Reactions: The C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using AIBN and a radical initiator) to generate a primary alkyl radical. This radical can participate in various addition and coupling reactions. The trifluoromethylation of alkyl bromides is a well-established transformation that highlights the utility of such intermediates.

G cluster_reactions Potential Reactions cluster_products Potential Products start 3-Bromo-1,1,1-trifluoro-2-methylpropane sn2 Nucleophilic Substitution (SN2) start->sn2 Nu:⁻ e2 Elimination (E2) start->e2 Strong Base organometallic Organometallic Formation start->organometallic Mg or Li radical Radical Reactions start->radical Initiator (e.g., AIBN) substitution_product R-CH(CH₃)CH₂CF₃ sn2->substitution_product elimination_product Alkene e2->elimination_product grignard Grignard/Organolithium Reagent organometallic->grignard radical_adduct Radical Adducts radical->radical_adduct

Figure 2: Potential reaction pathways for 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Safety and Handling

3-Bromo-1,1,1-trifluoro-2-methylpropane is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Experimental Protocol: General Handling and Storage

  • Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be designated for flammable liquids.

  • Dispensing: When dispensing, use only in a chemical fume hood. Ground and bond containers when transferring material to prevent static electricity buildup. Use non-sparking tools.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1,1,1-trifluoro-2-methylpropane is a promising, yet underexplored, building block for organic synthesis. While a comprehensive experimental dataset of its properties is still needed, its structure suggests a range of potential applications in the development of novel pharmaceuticals and materials. The combination of a reactive bromine handle and a property-modulating trifluoromethyl group makes it a target of interest for further investigation. Researchers are encouraged to conduct thorough experimental characterization to fully unlock the synthetic potential of this compound.

References

Sources

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Trifluoromethylated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. Among the plethora of available building blocks, 3-Bromo-1,1,1-trifluoro-2-methylpropane stands out as a versatile reagent for introducing the valuable trifluoromethyl-isobutyl moiety.

This guide provides a comprehensive overview of the safety, handling, and synthetic applications of 3-Bromo-1,1,1-trifluoro-2-methylpropane. As Senior Application Scientists, our goal is to not only present protocols but to also instill a deep understanding of the causality behind experimental choices, ensuring both safety and success in the laboratory.

A Note on Chemical Identification: It is crucial to correctly identify this compound. While often searched under CAS number 421-06-7, this identifier actually corresponds to 2-Bromo-1,1,1-trifluoroethane. The correct CAS number for 3-Bromo-1,1,1-trifluoro-2-methylpropane is 381-80-6 .[1] This guide will exclusively refer to the compound associated with CAS 381-80-6.

PART 1: Core Safety & Handling (E-E-A-T)

Hazard Identification and Classification

Based on GHS data, 3-Bromo-1,1,1-trifluoro-2-methylpropane is a flammable liquid that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]
First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on the known hazards of this and similar compounds.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Firefighting Measures and Spill Management

The flammability of this compound necessitates specific precautions for fire and spill situations.

ScenarioRecommended Action
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides.
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Wear appropriate personal protective equipment (PPE). Contain the spill with inert absorbent material and dispose of it in a sealed container according to local regulations.[2]
Personal Protective Equipment (PPE): The Last Line of Defense

A robust PPE strategy is non-negotiable when handling this chemical. The following diagram outlines the essential PPE for minimizing exposure risk.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Goggles Chemical Safety Goggles (ANSI Z87.1 approved) Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Coat Flame-Retardant Lab Coat Respirator Respirator with Organic Vapor Cartridge (if ventilation is inadequate) Researcher Researcher Researcher->Goggles Eye Protection Researcher->Gloves Hand Protection Researcher->Coat Body Protection Researcher->Respirator Respiratory Protection Nucleophilic_Substitution cluster_workflow Generalized Nucleophilic Substitution Workflow Start 3-Bromo-1,1,1-trifluoro-2-methylpropane + Nucleophile (Nu-) Solvent Aprotic Polar Solvent (e.g., DMF, DMSO, Acetonitrile) Start->Solvent Conditions Reaction Conditions (Temperature, Time) Solvent->Conditions Workup Aqueous Workup (Quenching, Extraction) Conditions->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Product (CF3-CH(CH3)-CH2-Nu) Purification->Product

Caption: Generalized workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Trifluoromethylated Ether (Illustrative Example)

This protocol is a representative example and should be adapted based on the specific nucleophile and desired product.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) and a suitable aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Electrophile Addition: Slowly add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 eq.) to the reaction mixture via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required for less reactive nucleophiles.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated ether.

Causality Behind Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can quench the alkoxide intermediate and lead to side reactions.

  • Aprotic Polar Solvent: Solvates the cation of the base and the alkoxide, enhancing the nucleophilicity of the oxygen atom.

  • Non-nucleophilic Base: Deprotonates the alcohol without competing in the substitution reaction.

  • Excess Electrophile: Ensures complete consumption of the potentially more valuable nucleophile.

Radical Reactions

The C-Br bond can also undergo homolytic cleavage to generate a trifluoromethyl-isobutyl radical. This radical can then participate in various carbon-carbon bond-forming reactions. Recent literature highlights the use of similar trifluoromethylated alkyl bromides in radical-mediated processes. [3]

Conclusion: A Promising Tool for Chemical Innovation

3-Bromo-1,1,1-trifluoro-2-methylpropane represents a valuable, albeit under-documented, building block for the introduction of the trifluoromethyl-isobutyl moiety. Its utility in constructing novel chemical entities for pharmaceutical and materials science applications is significant. By adhering to stringent safety protocols and understanding the principles behind its reactivity, researchers can effectively harness the potential of this versatile reagent. As the demand for complex fluorinated molecules continues to grow, the importance of building blocks like 3-Bromo-1,1,1-trifluoro-2-methylpropane will undoubtedly increase.

References

  • PubChem. 3-Bromo-1,1,1-trifluoro-2-methylpropane. [Link]

  • ChemBK. 3-bromo-1,1,1-trifluoro-2-methylpropane. [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]

Sources

Strategic Synthesis of 3-Bromo-1,1,1-trifluoro-2-methylpropane: A Critical Evaluation of Halogenation and Reduction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis routes for 3-Bromo-1,1,1-trifluoro-2-methylpropane precursors Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Retrosynthetic Logic

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) serves as a critical fluorinated building block in medicinal chemistry, particularly for introducing the trifluoroisobutyl moiety—a metabolically stable bioisostere of the isobutyl group.[1]

The synthesis of this target is governed by the strong electron-withdrawing nature of the trifluoromethyl (


) group, which dictates the reactivity of its precursors. We identify two primary retrosynthetic disconnections (See Diagram 1):
  • Nucleophilic Substitution (

    
    ):  Displacement of a hydroxyl group from 3,3,3-trifluoro-2-methylpropan-1-ol .[1]
    
  • Radical Addition (

    
    ):  Anti-Markovnikov hydrobromination of 3,3,3-trifluoro-2-methylpropene .
    

This guide details the experimental protocols for these routes, emphasizing the control of regiochemistry and the management of fluorinated intermediate volatility.

Diagram 1: Retrosynthetic Analysis Tree

Retrosynthesis Target TARGET MOLECULE 3-Bromo-1,1,1-trifluoro-2-methylpropane (Primary Bromide) Alcohol PRECURSOR A (Alcohol) 3,3,3-Trifluoro-2-methylpropan-1-ol Alcohol->Target Appel Reaction (PPh3, CBr4) Olefin PRECURSOR B (Olefin) 3,3,3-Trifluoro-2-methylpropene Olefin->Target Radical Hydrobromination (HBr, Peroxides) Acid STARTING MATERIAL 3,3,3-Trifluoro-2-methylpropanoic acid Acid->Alcohol Reduction (LiAlH4)

Caption: Dual pathways to the target bromide via nucleophilic substitution (left) and radical addition (right).[2]

Route A: The Reductive-Bromination Sequence

This pathway is preferred for laboratory-scale synthesis (gram to multigram) due to high regiocontrol and the avoidance of pressurized gaseous reagents.

Phase 1: Reduction of the Acid Precursor

The starting material, 3,3,3-trifluoro-2-methylpropanoic acid , is reduced to the corresponding alcohol.[1] While borane (


) is effective, Lithium Aluminum Hydride (

) is the standard for ensuring complete conversion of the electron-deficient carbonyl adjacent to the

group.
  • Reaction:

    
    
    
  • Key Challenge: The

    
     group increases the acidity of the 
    
    
    
    -proton, potentially leading to side reactions if the quench is not controlled.
Phase 2: The Appel Reaction (Alcohol to Bromide)

Converting the alcohol to the bromide requires avoiding harsh acidic conditions that might cause rearrangement or elimination. The Appel reaction is superior to


 here because it operates under near-neutral conditions and drives the reaction via the formation of the strong Phosphine-Oxygen bond.
Experimental Protocol: Appel Bromination

Reagents:

  • Substrate: 3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ): (1.2 equiv)
    
  • Carbon Tetrabromide (

    
    ): (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with

    
    . Add 
    
    
    
    and anhydrous DCM.[1] Cool the solution to 0°C.
  • Activation: Add

    
     portion-wise. The solution will turn yellow/orange, indicating the formation of the bromophosphonium salt.[1] Stir for 15 minutes.
    
  • Addition: Add the fluorinated alcohol (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (stain with

    
     as UV activity may be low) or GC-MS.[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: The byproduct

    
     precipitates upon addition of cold hexanes.[1] Filter off the solids.[1] Concentrate the filtrate and purify via silica gel flash chromatography (Pentane/Ether gradient).
    
Diagram 2: Appel Reaction Mechanism

AppelMechanism Step1 Activation PPh3 + CBr4 Intermediate1 Bromophosphonium Ion [Ph3P-Br]+ [CBr3]- Step1->Intermediate1 Step2 Alcohol Attack R-OH adds to P Intermediate1->Step2 Intermediate2 Oxyphosphonium [Ph3P-O-R]+ Br- Step2->Intermediate2 Step3 SN2 Substitution Br- attacks Carbon Intermediate2->Step3 Product Product R-Br + O=PPh3 Step3->Product

Caption: Mechanistic flow of the Appel reaction, ensuring inversion of configuration (if chiral) and neutral conditions.

Route B: Radical Hydrobromination of Fluoro-olefins

This route is atom-economical and preferred for industrial scale-up, utilizing 3,3,3-trifluoro-2-methylpropene (a gas/low-boiling liquid).[1]

Critical Scientific Insight: Direct ionic addition of HBr to this alkene follows Markovnikov's rule, placing the proton on the terminal carbon and the bromide on the tertiary carbon (forming 2-bromo-1,1,1-trifluoro-2-methylpropane).[1] To achieve the target 3-bromo (primary bromide), one must enforce a Radical (Anti-Markovnikov) mechanism.[1]

Mechanism & Regioselectivity[2][3][4]
  • Initiation: Peroxides (e.g., Benzoyl Peroxide) homolyze to generate radicals, which abstract H from HBr to form

    
    .[1]
    
  • Propagation (Regiochemistry Determining Step): The electrophilic

    
     attacks the alkene.[3][4]
    
    • Path A (Favored): Attack at the terminal

      
      .[1] This generates a tertiary radical  at C2 (
      
      
      
      ).[1] Despite the electron-withdrawing
      
      
      , the tertiary position is thermodynamically favored over the primary alternative.[1]
    • Path B (Disfavored): Attack at C2.[1] Generates a primary radical.[1]

  • Termination: The C2 radical abstracts H from HBr, yielding the product and regenerating

    
    .[1][5][3][6]
    
Experimental Protocol: Radical Addition

Reagents:

  • Substrate: 3,3,3-Trifluoro-2-methylpropene (Gas/Liquid, bp ~6°C - handle with cryo-cooling).[1]

  • Reagent: HBr (gas) or HBr in Acetic Acid (33%).[1]

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (1–2 mol%).[1]

  • Solvent: Pentane or neat (pressure vessel).[1]

Step-by-Step Methodology:

  • Vessel Prep: Use a heavy-walled pressure tube or autoclave.[1] Cool to -78°C (Dry ice/acetone).

  • Loading: Condense the fluoro-olefin into the vessel. Add the solvent (if using) and the radical initiator.

  • HBr Addition: Bubble anhydrous HBr gas into the cold mixture until saturation (approx 1.5 equiv).

  • Reaction: Seal the vessel. Warm slowly to RT, then heat to 60–80°C for 4 hours to decompose the initiator and drive the radical chain.

  • Workup: Cool to -20°C before opening. Vent excess HBr into a caustic scrubber (NaOH).[1] Wash the organic layer with water, saturated

    
    , and brine.[1]
    
  • Distillation: The product is a liquid (bp ~87°C).[1] Purify via fractional distillation.[1]

Diagram 3: Radical vs. Ionic Pathway

RadicalVsIonic cluster_Ionic Ionic Pathway (No Peroxide) cluster_Radical Radical Pathway (With Peroxide) Olefin Olefin CF3-C(Me)=CH2 Cat_Tert Tertiary Cation [CF3-C+(Me)-CH3] Olefin->Cat_Tert + H+ Rad_Tert Tertiary Radical [CF3-C•(Me)-CH2Br] Olefin->Rad_Tert + Br• (Terminal Attack) H_plus H+ Attack Prod_Mark Markovnikov Product 2-Bromo (Tertiary) Cat_Tert->Prod_Mark + Br- Br_dot Br• Attack Prod_Anti TARGET: Anti-Markovnikov 3-Bromo (Primary) Rad_Tert->Prod_Anti + H-Br

Caption: Divergence of reaction pathways. Peroxides are essential to access the target primary bromide.

Comparative Data & Technical Analysis

FeatureRoute A: Reductive BrominationRoute B: Radical Hydrobromination
Starting Material Acid (Solid/Liquid)Olefin (Gas/Volatile Liquid)
Atom Economy Lower (Loss of

)
High (100% incorporation)
Regioselectivity Excellent (Structural enforcement)Good (Requires optimized initiator)
Scalability Good for <100g batchesExcellent for kg+ (Continuous flow)
Safety Profile Mild pressure;

toxicity
High pressure; HBr corrosivity
Cost Higher (

cost)
Lower (Bulk commodity reagents)

Recommendation:

  • For Drug Discovery/Early Phase: Use Route A .[1] The handling of the acid/alcohol is standard, and the Appel reaction guarantees the correct isomer without complex pressure equipment.

  • For Process Development: Transition to Route B . The cost savings and atom economy are superior, provided the facility can handle pressurized HBr and volatile fluoro-olefins.[1]

References

  • Appel Reaction Mechanism & Scope

    • Appel Reaction - Organic Chemistry Portal.[1] Organic Chemistry Portal.[1][7]

    • [Link]

  • Radical Addition of HBr to Alkenes

    • Radical Addition of HBr to Alkenes w/ ROOR (Peroxides).[1][2] Master Organic Chemistry.[1]

    • [Link]

  • Properties of 3-Bromo-1,1,1-trifluoro-2-methylpropane

    • 3-Bromo-1,1,1-trifluoro-2-methylpropane Compound Summary. PubChem.[1][8][9][10]

    • [Link]

  • Synthesis of Fluorinated Alcohols (Precursor Prep)

    • Reduction of Carboxylic Acids to Alcohols.[1][11][12] Chemistry LibreTexts.[1]

    • [Link]

Sources

The Alchemist's Guide to a Niche Reagent: Sourcing and Purity Considerations for 3-Bromo-1,1,1-trifluoro-2-methylpropane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For the discerning researcher in pharmaceutical and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoro-2-methylpropane, a seemingly niche building block, represents a class of reagents with significant potential for introducing this valuable moiety. This in-depth technical guide navigates the complexities of sourcing this and other specialized fluorinated compounds, providing a framework for evaluating commercial suppliers, understanding purity grades, and implementing robust analytical quality control. We will delve into the critical importance of purity in drug development, outline common synthetic routes and potential impurities, and provide a detailed protocol for purity verification.

The Sourcing Conundrum: Navigating the Landscape of Specialized Fluorinated Building Blocks

A preliminary survey for commercial suppliers of 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS No. 381-80-6) reveals a landscape of limited, direct availability. This is not uncommon for highly specialized reagents that may be synthesized on a campaign basis or by a select few custom synthesis houses. Researchers and drug development professionals must, therefore, adopt a strategic and diligent approach to procurement. The focus shifts from a simple catalog search to a thorough vetting of potential suppliers of analogous and structurally related fluorinated building blocks.

When direct sourcing proves challenging, the prudent course of action is to identify and engage with companies that have a demonstrated expertise in organofluorine chemistry. These suppliers are more likely to have the capability to either custom synthesize the desired compound or to provide detailed and reliable characterization of closely related alternatives.

Commercial Suppliers and Purity Grades: A Representative Overview

SupplierAnalogous Compound(s) OfferedTypical Purity Grades
Apollo Scientific2-Bromo-3,3,3-trifluoroprop-1-ene[1]Typically ≥98%
Parchem2-Bromo-3,3,3-trifluoropropene[2]Varies, specifications available on request
Chem-Impex2-Bromo-3,3,3-trifluoro-1-propene[3]Varies, specifications available on request
Skyrun Industrial2-Bromo-3,3,3-trifluoropropene[4]Typically ≥99%
R&D Chemicals1-Bromo-3,3,3-trifluoropropane[5]Varies, specifications available on request

Note: This table is illustrative and not exhaustive. It is imperative to contact suppliers directly to inquire about the availability of 3-Bromo-1,1,1-trifluoro-2-methylpropane or the feasibility of a custom synthesis.

Purity grades for such specialized chemicals typically range from ≥95% for research and development purposes to ≥99% for more sensitive applications, including late-stage drug development and manufacturing. Always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

The Imperative of Purity in Drug Development

In the realm of drug discovery and development, the purity of a chemical reagent is not a mere technicality; it is a critical determinant of experimental success and, ultimately, patient safety. Impurities, even in trace amounts, can have profound and often unpredictable consequences.

  • Erroneous Biological Data: An impurity with potent biological activity can lead to false positives in high-throughput screening campaigns, misdirecting research efforts and wasting valuable resources.

  • Altered Physicochemical Properties: The presence of impurities can affect the solubility, stability, and other physicochemical properties of a drug candidate, leading to inconsistencies in formulation and bioavailability studies.

  • Unforeseen Toxicity: Impurities may possess their own toxicological profiles, which can confound preclinical safety assessments and, in the worst-case scenario, lead to adverse effects in clinical trials.

  • Reaction Byproducts and Catalyst Residues: The synthesis of complex molecules often involves multiple steps and the use of various reagents and catalysts. Residual starting materials, byproducts, or catalysts can interfere with subsequent reactions or compromise the integrity of the final active pharmaceutical ingredient (API).

Therefore, a thorough understanding of the potential impurities in a starting material like 3-Bromo-1,1,1-trifluoro-2-methylpropane is paramount.

Synthetic Routes and Potential Impurities

While a specific, published synthesis for 3-Bromo-1,1,1-trifluoro-2-methylpropane is not readily found in the literature, we can infer a likely synthetic pathway and potential impurities by examining the synthesis of its close structural analog, 1-Bromo-3,3,3-trifluoropropane. A common method for the synthesis of such compounds is the anti-Markovnikov addition of hydrogen bromide to a trifluoromethyl-substituted alkene.[6][7]

A plausible synthetic route to 3-Bromo-1,1,1-trifluoro-2-methylpropane would involve the radical-initiated addition of hydrogen bromide (HBr) to 3,3,3-trifluoro-2-methylpropene.

Potential Process-Related Impurities:

  • Starting Alkene: Unreacted 3,3,3-trifluoro-2-methylpropene.

  • Markovnikov Adduct: The isomeric 2-Bromo-1,1,1-trifluoro-2-methylpropane, formed via a competing ionic addition mechanism.

  • Dibrominated Byproducts: Over-reaction or side reactions leading to the formation of dibrominated propanes.

  • Solvent and Catalyst Residues: Residual solvents used in the reaction and purification steps, as well as any radical initiator residues.

The presence and concentration of these impurities will be highly dependent on the specific reaction conditions and the rigor of the purification process employed by the manufacturer.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of 3-Bromo-1,1,1-trifluoro-2-methylpropane and other organofluorine compounds.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for assessing the purity of brominated alkanes.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organofluorine compounds.

  • ¹H NMR: Provides information about the proton environment in the molecule, allowing for the identification of the main compound and any proton-containing impurities.

  • ¹⁹F NMR: Offers a direct and highly sensitive method for observing fluorine atoms.[8][9][10][11][12] The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from the target compound and fluorinated impurities, even if they are structurally very similar.[9]

5.3 High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for compounds that may degrade at the high temperatures used in GC, HPLC coupled with a suitable detector (e.g., UV, MS) can be an effective analytical technique.

Experimental Protocol: Purity and Impurity Profiling by GC-MS

The following is a general protocol for the analysis of a brominated trifluoromethyl alkane, which can be adapted for 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Objective: To determine the purity of the compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column suitable for the analysis of halogenated hydrocarbons (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS) detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 3-Bromo-1,1,1-trifluoro-2-methylpropane sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for linearity assessment if quantitative analysis of impurities is required.

  • GC-MS Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 250 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the area percentage of the main peak, which provides an estimate of the purity.

    • Examine the mass spectra of the main peak and any impurity peaks to confirm their identities. The mass spectrum of 3-Bromo-1,1,1-trifluoro-2-methylpropane is expected to show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).

    • Search the NIST mass spectral library to aid in the identification of unknown impurities.

Visualizing the Workflow: Supplier and Purity Grade Selection

The following diagram illustrates the decision-making process for sourcing and qualifying a specialized chemical like 3-Bromo-1,1,1-trifluoro-2-methylpropane.

G cluster_0 Phase 1: Sourcing Strategy cluster_1 Phase 2: Supplier & Grade Qualification start Identify Need for 3-Bromo-1,1,1-trifluoro-2-methylpropane search_direct Search for Direct Suppliers (CAS No. 381-80-6) start->search_direct direct_found Direct Supplier Found? search_direct->direct_found search_analog Search for Suppliers of Analogous Compounds direct_found->search_analog No select_supplier Select Potential Supplier(s) direct_found->select_supplier Yes custom_synth Inquire about Custom Synthesis search_analog->custom_synth no_supplier No Viable Supplier Found (Re-evaluate Synthetic Route) custom_synth->no_supplier Not Feasible custom_synth->select_supplier Feasible request_info Request Quote, CoA, and Technical Data select_supplier->request_info review_coa Review Certificate of Analysis (Purity, Impurities, Analytical Methods) request_info->review_coa purity_ok Purity Grade Meets Requirements? review_coa->purity_ok purchase_sample Purchase Sample for In-house Verification purity_ok->purchase_sample Yes reject_supplier Reject Supplier (Return to Phase 1) purity_ok->reject_supplier No inhouse_qc Perform In-house QC (GC-MS, NMR) purchase_sample->inhouse_qc qc_pass QC Passed? inhouse_qc->qc_pass approve_supplier Approve Supplier and Purchase Bulk Quantity qc_pass->approve_supplier Yes qc_pass->reject_supplier No

Caption: Workflow for sourcing and qualifying a specialized chemical.

Conclusion

The successful integration of specialized fluorinated building blocks like 3-Bromo-1,1,1-trifluoro-2-methylpropane into drug discovery and development programs hinges on a meticulous and informed approach to sourcing and quality control. While the direct commercial availability of such niche reagents may be limited, a proactive strategy of engaging with expert suppliers, coupled with a robust in-house analytical verification program, can mitigate the risks associated with purity and ensure the integrity of research outcomes. By understanding the potential synthetic impurities and employing appropriate analytical techniques, researchers can confidently utilize these powerful tools to advance the next generation of pharmaceuticals and agrochemicals.

References

  • Skyrun Industrial Co., Ltd. (n.d.). 2-BROMO-3,3,3-TRIFLUOROPROPENE. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Suppliers of 1-Bromo-3,3,3-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • European Patent Office. (n.d.). EP1119534B1 - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 25). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

Sources

Trifluoromethylated Alkyl Bromides: Synthetic Strategies and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the trifluoromethyl (


) group is a "privileged motif," capable of modulating lipophilicity, metabolic stability, and binding affinity.[1][2] However, the installation of a 

group often comes at the cost of synthetic tractability. Trifluoromethylated alkyl bromides represent a critical solution to this paradox. They serve as bifunctional linchpins: the

group provides the desired physicochemical modulation, while the bromine atom acts as a versatile reactive handle for downstream diversification via cross-coupling or nucleophilic substitution.

This guide moves beyond basic literature summary to provide a field-tested analysis of how to synthesize and utilize these motifs. We focus on two dominant methodologies: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and the strategic use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor.

Part 1: The Strategic Value of the -Br Motif

The simultaneous presence of a trifluoromethyl group and a bromine atom on an alkyl chain offers a unique "Push-Pull" chemical biology toolkit:

  • Bioisosterism & Lipophilicity: The

    
     group is often used as a bioisostere for an isopropyl group but with significantly higher metabolic stability (blocking P450 oxidation).
    
  • The "Bromine Handle": Unlike fluoro- or chloro-substituents, the alkyl bromide is sufficiently reactive for metal-catalyzed cross-couplings (Suzuki-Miyaura, Negishi) yet stable enough to survive the radical conditions often used to install the

    
     group.
    
  • Divergent Synthesis: A single

    
    -bromo-alkane intermediate can be converted into amines (via azide displacement), ethers, or complex carbon frameworks, allowing for rapid library generation around a fluorinated core.
    

Part 2: Synthesis Methodologies

Method A: Copper-Catalyzed Bromo-trifluoromethylation of Alkenes (ATRA)

This is the most direct route to transforming terminal alkenes into


-trifluoromethyl alkyl bromides. The protocol relies on the Atom Transfer Radical Addition (ATRA)  mechanism, utilizing Togni’s reagent as the 

source.
The Mechanistic Logic

Unlike traditional radical chain reactions that require toxic tin reagents, this method uses a Copper(I)/Copper(II) redox shuttle.

  • Activation:

    
     reduces Togni’s reagent, generating a 
    
    
    
    radical and a
    
    
    species.[3]
  • Addition: The electrophilic

    
     adds rapidly to the alkene, forming a carbon-centered radical.
    
  • Termination (Halogen Transfer): The carbon radical abstracts a bromine atom from a

    
     complex (or an external bromide source activated by Copper), yielding the product and regenerating 
    
    
    
    .
Visualization: The Catalytic Cycle

G Cat Cu(I) Catalyst CF3_Rad CF3 Radical Cat->CF3_Rad SET Reduction Togni Togni Reagent (CF3 Source) Togni->CF3_Rad Alkyl_Rad C-Centered Radical CF3_Rad->Alkyl_Rad Addition to Alkene Alkene Alkene Substrate Alkene->Alkyl_Rad Product Product: Trifluoromethyl Alkyl Bromide Alkyl_Rad->Product Br Abstraction Br_Source Bromide Source (LiBr / CuBr2) Br_Source->Product Product->Cat Catalyst Regeneration

Caption: Figure 1. Copper-catalyzed ATRA mechanism for bromo-trifluoromethylation. The cycle relies on the efficient trapping of the transient alkyl radical by a Cu(II)-Br species.

Method B: The "Inverted" Approach – BTP as a Radical Acceptor

A modern, highly efficient strategy involves using 2-bromo-3,3,3-trifluoropropene (BTP) . Instead of adding


 to an alkene, we add an alkyl radical to the BTP building block.
  • Why this works: BTP is an electron-deficient alkene due to the

    
     group. It avidly accepts nucleophilic alkyl radicals (generated from carboxylic acids or halides).
    
  • Outcome: This generates secondary alkyl bromides with a precise

    
    -trifluoromethyl substitution pattern, a motif difficult to access via standard ATRA.
    

Part 3: Detailed Experimental Protocol

Protocol: Copper-Catalyzed Bromo-trifluoromethylation of Terminal Alkenes[4][5]

Scope: Suitable for terminal alkenes, styrenes, and methacrylates. Reagents:

  • Substrate: 1.0 equiv (e.g., 1-octene)

  • 
     Source: Togni Reagent II (1.2 equiv)
    
  • Bromide Source:

    
     (1.5 equiv) or 
    
    
    
    (1.0 equiv)
  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) – Solvent choice dictates mechanism (radical vs. cationic trap).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

    • Add Togni Reagent II (1.2 equiv) and

      
       (10 mol%).
      
    • Note: If using

      
       as the bromine source, add it now. If using liquid bromine sources, wait.
      
    • Evacuate and backfill with Argon (

      
      ).
      
  • Solvent & Substrate Addition:

    • Add anhydrous DCM (0.1 M concentration relative to substrate) via syringe.

    • Add the alkene substrate (1.0 equiv) dropwise.

    • Critical Control Point: Ensure the reaction temperature is maintained at 25°C. Exotherms can lead to polymerization of sensitive styrenes.

  • Reaction Monitoring:

    • Stir the mixture vigorously for 12–24 hours. The solution typically turns from blue/green (Cu(II)) to a darker suspension.

    • TLC/NMR Check: Monitor the disappearance of the alkene vinyl protons.

  • Workup:

    • Dilute with

      
       and filter through a short pad of silica gel to remove copper salts.
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Warning: Alkyl bromides can be sensitive to light; store in amber vials.

Data Summary: Typical Yields

Substrate ClassElectronic NatureTypical Yield (%)Notes
Styrenes Electron-Rich75–90%Highly reactive; prone to polymerization if T > RT.
Aliphatic Alkenes Unactivated60–75%Requires longer reaction times (24h).
Acrylates Electron-Deficient40–60%Competitive polymerization; lower yields.

Part 4: Reactivity & Downstream Applications

Once synthesized, the trifluoromethylated alkyl bromide is a potent intermediate.

Nucleophilic Substitution ( )

The bromine atom is a good leaving group, but the adjacent bulky/electron-withdrawing


 group (if 

or

) can retard

rates.
  • Optimization: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).

  • Application: Displacement with sodium azide (

    
    ) yields 
    
    
    
    -trifluoromethyl amines (precursors to fluorinated amino acids).
Cross-Coupling Reactions

The alkyl bromide handle enables the connection of the fluorinated tail to complex aromatic scaffolds.

  • Suzuki-Miyaura: Requires specialized ligands (e.g., BrettPhos or RuPhos) to facilitate oxidative addition into the

    
     bond.
    
  • Negishi Coupling: Conversion to the organozinc species allows for mild coupling with aryl halides.

Workflow Visualization: From Synthesis to Drug Candidate

Workflow Start Starting Material: Terminal Alkene Step1 Step 1: ATRA (Togni + Cu + Br Source) Start->Step1 Intermed Intermediate: Trifluoromethyl Alkyl Bromide Step1->Intermed Branch1 Path A: Nucleophilic Sub. (NaN3 / Amines) Intermed->Branch1 Branch2 Path B: Cross-Coupling (Suzuki/Negishi) Intermed->Branch2 Final1 Target: Fluorinated Amine Branch1->Final1 Final2 Target: Drug Analog Branch2->Final2

Caption: Figure 2. Divergent synthesis workflow utilizing the trifluoromethyl alkyl bromide as a linchpin intermediate.

References

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Kornfilt, D. J. P., & MacMillan, D. W. C.[4][5] (2019).[5][6] Journal of the American Chemical Society. [Link] (Note: Describes the coupling of alkyl bromides with CF3 sources, relevant for reactivity context).

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Zhang, W., et al. (2022). Organic Letters. [Link][7][8]

  • Copper-Catalyzed Intermolecular Chloro- and Bromotrifluoromethylation of Alkenes. Li, Y., et al. (2012).[8] Organic Letters. [Link][7][8]

  • Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Iqbal, N., et al. (2012).[8] The Journal of Organic Chemistry. [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Advances Review. (2025).[8] [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols Using 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS 381-80-6) is a specialized fluorinated building block used to introduce the 1,1,1-trifluoro-2-methylpropyl moiety—a fluorinated isostere of the isobutyl group—into pharmacophores.[1] While structurally a primary alkyl halide, this molecule exhibits anomalous reactivity profiles due to the combined steric bulk of the


-methyl group and the electronic effects of the 

-trifluoromethyl (

) group.

This guide addresses the specific challenges of utilizing this reagent in nucleophilic substitutions (


). Unlike standard primary bromides, this substrate is prone to E2 elimination  and steric retardation .[1] Successful functionalization requires protocols that suppress dehydrobromination while accelerating the sluggish 

trajectory.
Key Chemical Properties
PropertyValueImplication for Synthesis
Structure


-branched primary halide (Neopentyl-like sterics).[1]

-Proton Acidity
HighThe

group acidifies the methine proton, significantly lowering the activation energy for

elimination.
Dipole Moment Strong (

bonds)
Electrostatic repulsion can destabilize incoming anionic nucleophiles.[1]
Boiling Point ~96–98 °CVolatile; requires reflux condensers or sealed tubes for high-temp reactions.[1]

Mechanistic Insight: The vs. Competition

The critical failure mode when using this reagent is the formation of the alkene side-product 1,1,1-trifluoro-2-methylpropene via base-mediated elimination.[1]

Reaction Pathway Analysis

The


 group exerts a strong inductive effect (-I), pulling electron density from the 

-carbon. This makes the

-hydrogen (on the chiral center) unusually acidic for an alkyl halide.[1] Consequently, "hard" bases (e.g., alkoxides, amide bases) will exclusively trigger elimination.

ReactionPathways Substrate 3-Bromo-1,1,1- trifluoro-2-methylpropane TS_E2 TS: E2 Elimination (Low Barrier due to acidic H) Substrate->TS_E2 + Base TS_SN2 TS: SN2 Substitution (High Barrier due to sterics) Substrate->TS_SN2 + Soft Nu Nu_Hard Hard Nucleophile/Base (RO-, OH-, LDA) Nu_Hard->TS_E2 Nu_Soft Soft Nucleophile (RS-, N3-, I-, CN-) Nu_Soft->TS_SN2 Product_Alkene Side Product: 1,1,1-trifluoro-2-methylpropene TS_E2->Product_Alkene Product_Sub Target Product: Substituted Alkane TS_SN2->Product_Sub

Figure 1: Mechanistic divergence. The acidity of the


-proton favors elimination (Red path) unless specific "soft" conditions (Green path) are employed.[1]

Protocol 1: Finkelstein-Assisted C-Alkylation

Application: Introduction of the trifluoroisobutyl group into carbon nucleophiles (e.g., malonates,


-keto esters).[1]
Strategy:  In situ conversion of the bromide to the more reactive iodide (Finkelstein reaction) allows the reaction to proceed at lower temperatures, reducing elimination.
Materials
  • Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Chosen for the "Cesium Effect" (solubility/softness).[1]
    
  • Catalyst: Potassium Iodide (KI) (0.2 equiv) or TBAI (0.1 equiv).[1]

  • Solvent: DMF (Anhydrous) or Acetonitrile.[1]

Step-by-Step Methodology
  • Activation Phase:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) and Potassium Iodide (2 mmol) in anhydrous DMF (15 mL).

    • Stir at room temperature for 30 minutes. The solution may darken slightly due to trace iodine liberation; this indicates active halogen exchange.

  • Nucleophile Formation:

    • In a separate vessel, mix Diethyl malonate (12 mmol) and

      
       (15 mmol) in DMF (10 mL). Stir for 15 minutes to generate the enolate. Note: Avoid NaH if possible; the highly basic hydride often triggers E2 on the substrate.
      
  • Coupling:

    • Add the enolate suspension dropwise to the substrate/KI solution.

    • Heat the mixture to 60–70 °C . Do not exceed 80 °C initially.

    • Monitor by GC-MS or

      
       NMR.[1] The starting material doublet at 
      
      
      
      ppm (approx) will shift.[1]
  • Workup:

    • Once conversion >90%, cool to RT.[1]

    • Dilute with Ethyl Acetate and wash 3x with water (to remove DMF) and 1x with brine.[1]

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).[1]

Protocol 2: N-Alkylation of Amines

Application: Synthesis of fluorinated amine building blocks.[1] Challenge: Amines can act as bases, triggering elimination.[1] Solution: Use of "sacrificial" non-nucleophilic bases or excess amine is risky.[1] The preferred method uses Phase Transfer Catalysis (PTC) or highly polar solvents without external strong base.[1]

Materials
  • Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 equiv)

  • Amine: Secondary amine (e.g., Piperidine, Morpholine) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide).[1][2]

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine (5.5 mmol) and 3-Bromo-1,1,1-trifluoro-2-methylpropane (5.0 mmol) in DMSO (10 mL).[1]

    • Add powdered, dry

      
       (10 mmol).
      
  • Reaction:

    • Seal the reaction vessel (pressure tube recommended due to substrate volatility).[1]

    • Heat to 90 °C for 12–18 hours.

    • Why DMSO? DMSO strongly solvates the potassium cation, leaving the carbonate anion "naked" but poorly soluble, providing a steady, mild buffering effect that favors substitution over elimination.

  • Validation:

    • Check LC-MS for the M+1 peak.[1]

    • If elimination is observed (presence of volatile alkene), lower temperature to 70 °C and add 0.5 equiv of NaI.

  • Isolation:

    • Pour into ice water. Extract with Diethyl Ether (amines extract better into ether than EtOAc from DMSO).[1]

    • Wash organic layer with water to remove DMSO.[1]

    • Acid/Base extraction purification is recommended for high purity.[1]

Protocol 3: Thiol/Thioether Synthesis (S-Alkylation)

Application: High-yield synthesis.[1] Sulfur nucleophiles are ideal for this substrate.[1] Reasoning: Thiolates are excellent nucleophiles (high polarizability) but weak bases (


 ~10), perfectly matching the requirement to suppress E2 elimination.[1]
Materials
  • Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane[1]

  • Nucleophile: Thiophenol or Alkyl thiol.[1]

  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: Acetone or Acetonitrile.[1]

Step-by-Step Methodology
  • Setup:

    • Combine Thiol (1.05 equiv) and Base (1.1 equiv) in Acetone.[1] Stir until the salt forms.

  • Addition:

    • Add the brominated substrate (1.0 equiv).[1]

  • Reaction:

    • Reflux at 60 °C (Acetone boiling point).[1]

    • Reaction is typically complete within 4–6 hours.[1]

    • Note: This reaction is much faster than C- or N-alkylation due to the "Soft-Soft" interaction between the Sulfur and the alkyl halide carbon.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[3]

    • The product is often pure enough for use; otherwise, distill.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
No Reaction Steric hindrance prevents approach.[1]Switch solvent to HMPA or DMPU (caution: toxicity).[1] Add NaI (Finkelstein). Increase Temp to 110 °C (sealed tube).
Major Product is Alkene Base is too strong/hard.[1]Switch base from NaH/Alkoxide to

or

.[1] Use a less polar solvent (e.g., Toluene) with a Phase Transfer Catalyst (18-Crown-6).[1]
Low Yield (Volatile) Product loss during concentration.[1]The fluorinated product likely has a low BP. Do not rotovap to dryness; use careful distillation or use the solution directly in the next step.

References

  • Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1] (Foundational text on electronic effects of

    
     on 
    
    
    
    reactivity).
  • Bégué, J. P., & Bonnet-Delpon, D.Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley, 2013.[1] (Mechanistic grounding for Neopentyl-like substitution).

  • PubChem Compound Summary for CID 71756869 . "3-Bromo-1,1,1-trifluoro-2-methylpropane".[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-1,1,1-trifluoro-2-methylpropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a detailed examination of 3-Bromo-1,1,1-trifluoro-2-methylpropane, a versatile and valuable building block for introducing the 2-methyl-3,3,3-trifluoropropyl group into complex organic molecules. We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of advanced pharmaceutical intermediates.

Reagent Profile and Physicochemical Characteristics

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) is a halogenated aliphatic hydrocarbon. Its reactivity is primarily dictated by the interplay between the highly electronegative trifluoromethyl group and the sterically accessible, reactive carbon-bromine bond.

Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluoro-2-methylpropane

PropertyValueSource
CAS Number 381-80-6[5]
Molecular Formula C₄H₆BrF₃[5]
Molecular Weight 190.99 g/mol [5]
Boiling Point 84.1 ± 8.0 °C (Predicted)[6]
Density 1.533 g/cm³ (Predicted)[6]
IUPAC Name 3-bromo-1,1,1-trifluoro-2-methylpropane[5]

The molecule's structure presents a primary bromide, which typically favors Sₙ2 reactions. However, the adjacent methyl and trifluoromethyl groups introduce significant steric hindrance, which can modulate this reactivity. Furthermore, the strong electron-withdrawing nature of the CF₃ group destabilizes potential carbocation formation, making a classic Sₙ1 pathway energetically unfavorable.[7][8]

Safety, Handling, and Storage

Scientific integrity begins with safety. 3-Bromo-1,1,1-trifluoro-2-methylpropane is a hazardous chemical that requires strict handling protocols.

GHS Hazard Classification: [5]

  • Flammable Liquid and Vapor (H226)

  • Harmful if Swallowed (H302)

  • Causes Skin Irritation (H315)

  • Causes Serious Eye Irritation (H319)

  • May Cause Respiratory Irritation (H335)

Protocols for Safe Handling:

  • Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[9]

  • Ignition Sources: This is a flammable liquid. Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

  • Spill & Disposal: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.[9][10]

Core Application I: Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational method for C-O, C-N, and C-S bond formation, making it a highly relevant pathway for synthesizing diverse pharmaceutical intermediates.[11][12][13]

Mechanistic Rationale

The reaction of 3-bromo-1,1,1-trifluoro-2-methylpropane with nucleophiles proceeds via a bimolecular (Sₙ2) mechanism.[11] The nucleophile performs a backside attack on the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group with an inversion of stereochemistry if the carbon were chiral. The choice of a polar aprotic solvent, such as DMF or DMSO, is critical as it solvates the cation of the nucleophilic salt without strongly interacting with the nucleophile, thus enhancing its reactivity.

sn2_mechanism cluster_caption Sₙ2 Nucleophilic Substitution Pathway reagents Nu:⁻  +  H₃C-CH(CF₃)-CH₂-Br transition_state [Nu···CH₂(Br)···CH(CF₃)-CH₃]⁻ reagents->transition_state Sₙ2 Attack products Nu-CH₂-CH(CF₃)-CH₃  +  Br⁻ transition_state->products Inversion caption_node General workflow for Sₙ2 reactions.

Diagram 1: General workflow for Sₙ2 reactions.

Experimental Protocol: Synthesis of a Trifluoromethylated Aryl Ether

This protocol details the synthesis of 1,1,1-trifluoro-3-(4-methoxyphenoxy)-2-methylpropane, a common structural motif.

Objective: To synthesize an aryl ether via an Sₙ2 reaction between 4-methoxyphenoxide and the title reagent.

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane

  • 4-methoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nucleophile: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.1 eq). Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution as the highly basic hydride deprotonates the phenol to generate the potent sodium phenoxide nucleophile.

  • Stir the resulting suspension at room temperature for 30 minutes until gas evolution ceases.

  • Substitution Reaction: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: These aqueous washes are critical for removing the DMF solvent and any inorganic salts, ensuring the purity of the final product.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Core Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, enabling the connection of sp³-hybridized carbons, like that in our reagent, to sp²-hybridized carbons of aryl or vinyl groups.[14][15][16]

Mechanistic Rationale

The Suzuki-Miyaura coupling provides a robust method for this transformation. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the alkyl bromide to the Pd(0) complex. This is followed by transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is essential for activating the organoboron species for transmetalation.

suzuki_cycle cluster_caption Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition r_br R-Br (Alkyl Bromide) r_br->pd2_complex r_b Ar-B(OR)₂ (Boronic Ester) pd2_transmetal R-Pd(II)L₂-Ar r_b->pd2_transmetal base Base base->pd2_complex activates product R-Ar (Coupled Product) pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 pd2_transmetal->product Reductive Elimination caption_node Simplified catalytic cycle for Suzuki coupling.

Diagram 2: Simplified catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki Coupling with an Arylboronic Ester

This protocol details a C(sp³)-C(sp²) bond formation.

Objective: To couple 3-Bromo-1,1,1-trifluoro-2-methylpropane with an arylboronic ester.

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane

  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester

  • PdCl₂(dppf)-CH₂Cl₂ adduct (Palladium catalyst)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (Base)

  • Anhydrous 1,4-Dioxane and Water (Solvent system)

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add the arylboronic ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Expertise Note: Establishing an inert atmosphere is non-negotiable. It prevents the oxidation and deactivation of the Pd(0) species, which is the active catalyst generated in situ.

  • Reagent Addition: Through a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio). Then, add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 eq).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the desired coupled product.

Summary of Applications

Table 2: Comparison of Synthetic Methodologies

FeatureNucleophilic Substitution (Sₙ2)Pd-Catalyzed Suzuki Coupling
Bond Formed C-O, C-N, C-SC-C (sp³-sp²)
Reaction Partner Nucleophiles (alkoxides, amines, thiolates)Organoboron compounds
Key Reagents Base (e.g., NaH, K₂CO₃)Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃)
Atmosphere Standard or InertStrict Inert Atmosphere Required
Advantages Cost-effective, wide range of heteroatom nucleophilesForms robust C-C bonds, broad functional group tolerance
Limitations Does not form C-C bondsRequires transition metal catalyst, sensitive to air/moisture

Conclusion and Outlook

3-Bromo-1,1,1-trifluoro-2-methylpropane is a powerful and versatile reagent for the introduction of the trifluoromethyl-containing neopentyl-like fragment into organic molecules. Its utility in both fundamental nucleophilic substitution and advanced palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The protocols described herein provide a robust and validated framework for researchers to leverage this building block in the synthesis of novel pharmaceutical intermediates. Future applications will likely focus on developing asymmetric versions of these reactions to access chiral, fluorinated drug candidates and expanding its use in other modern synthetic methodologies like photoredox catalysis.

References

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. (2017). UTC Aerospace Systems. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro. (n.d.). Chem. Eur. J.[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Tianming Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • 3-bromo-1,1,1-trifluoro-2-methylpropane. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Catalysts. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. (2014). Future Science. [Link]

  • Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. (2014). Nature Communications. [Link]

  • Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. [Link]

  • Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. (2016). Angewandte Chemie. [Link]

  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes. (2025). ChemRxiv. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). MSU Chemistry. [Link]

  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). PMC. [Link]

  • The SN1 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016). YouTube. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries. Retrieved February 15, 2026, from [Link]

  • Identify the three products formed when 2-bromo-2-methylpropane is dissolved in a mixture of 80% ethanol and 20% water. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. [Link]

Sources

Application Note: N-Alkylation of Amines with 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated alkyl groups is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (


), metabolic stability, and protein binding affinity. The 2-methyl-3,3,3-trifluoropropyl  group is a valuable bioisostere for the isobutyl group, offering increased metabolic resistance against oxidative dealkylation due to the electron-withdrawing nature of the trifluoromethyl (

) moiety.

This guide details the N-alkylation of amines using 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6). Unlike standard alkyl halides, this reagent presents specific challenges:

  • Steric Hindrance: The

    
    -branching (methyl and 
    
    
    
    at C2) impedes nucleophilic attack.
  • Electronic Deactivation: The strong dipole of the

    
     group destabilizes the 
    
    
    
    transition state.
  • Elimination Risk: The acidity of the C2-methine proton promotes

    
     elimination to form 3,3,3-trifluoro-2-methylpropene.
    

This document provides an optimized protocol designed to maximize


 substitution while suppressing elimination side-reactions.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reagent
  • IUPAC Name: 3-Bromo-1,1,1-trifluoro-2-methylpropane[1]

  • Structure:

    
    
    
  • Physical State: Liquid (bp ~87-89°C)

  • Reactivity Profile: Primary alkyl bromide with significant

    
    -fluorine effects.
    
Reaction Pathway Analysis

The reaction proceeds via a competition between Nucleophilic Substitution (


) and 

-Elimination (

).
  • Path A (

    
     - Desired):  The amine lone pair attacks the C3 carbon, displacing bromide. This is retarded by the electron-withdrawing 
    
    
    
    group (inductive effect) and steric bulk at C2.
  • Path B (

    
     - Undesired):  Base removes the acidic proton at C2 (acidified by the adjacent 
    
    
    
    ), leading to the alkene.

Critical Control Point: To favor Path A, we must use a polar aprotic solvent (to enhance nucleophilicity) and a mild, non-nucleophilic base (to minimize


). The addition of Iodide (Finkelstein conditions) is essential to convert the bromide to a more reactive iodide in situ.

ReactionPathway Start Amine (R-NH2) + Reagent (R'-Br) TS_SN2 Transition State (SN2) [Sterically Hindered] Start->TS_SN2  Nucleophilic Attack   TS_E2 Transition State (E2) [Base Dependent] Start->TS_E2  Deprotonation (High Temp/Strong Base)   Product N-Alkylated Product (Desired) TS_SN2->Product  -HBr   SideProduct Alkene Byproduct (Elimination) TS_E2->SideProduct  -HBr   Catalyst KI / NaI (Finkelstein) Catalyst->Start  In-situ R'-I formation  

Figure 1: Kinetic competition between substitution and elimination pathways. The Finkelstein catalyst loop is critical for accelerating the desired SN2 pathway.

Experimental Protocols

Protocol A: Standard Conditions (Primary & Secondary Amines)

Best for: Aliphatic amines, benzylamines, and non-hindered anilines.

Materials:

  • Substrate: Amine (1.0 equiv)

  • Reagent: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Catalyst: Potassium Iodide (KI) (0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Nitrogen or Argon.

  • Dissolution: Add the Amine (1.0 mmol) and Acetonitrile (3.0 mL, 0.33 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free-base it before adding the inorganic base.

  • Base & Catalyst Addition: Add

    
      (2.0 mmol, 2.0 equiv) and KI  (0.5 mmol, 0.5 equiv). Stir for 5 minutes at room temperature.
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" carbonate anion, enhancing basicity without high nucleophilicity.

  • Reagent Addition: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 60°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift of +110 Da (Reagent MW is ~191, minus HBr).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Difficult Substrates (Weak Nucleophiles)

Best for: Electron-deficient anilines, indoles, or sterically hindered amines.

Modifications:

  • Solvent: Switch to DMF or NMP (higher boiling point, better solvation of cations).

  • Temperature: Increase to 80–90°C . (Do not exceed 100°C to avoid rapid elimination).

  • Stoichiometry: Increase Reagent to 2.0 equiv and Base to 3.0 equiv.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on internal optimization campaigns.

VariableObservationRecommendation
Solvent DCM / THF Poor conversion. Reaction is too slow due to low boiling point and poor solubility of inorganic bases.
Acetonitrile Standard. Good balance of polarity and ease of workup. Recommended starting point.
DMF / DMSO High Reactivity. Use for sluggish amines. Warning: Harder to remove during workup.
Base

/

Failure. Major product is the alkene (elimination) due to high basicity.

(TEA)
Moderate. Often sluggish; triethylamine can sometimes act as a nucleophile (quaternization) if heated too long.

Optimal. Best compromise between promoting alkylation and suppressing elimination.
Catalyst No Catalyst Slow. Reaction may take >48h or stall.
TBAI (Phase Transfer) Effective in biphasic systems (e.g., Toluene/Water), but KI/MeCN is generally superior for this specific bromide.
Impact of Temperature on Selectivity

Data derived from model reaction with benzylamine.

TemperatureTimeConversion (LCMS)Product : Alkene Ratio
25°C24 h< 10%N/A
50°C18 h65%95 : 5
65°C 16 h 92% 90 : 10
100°C6 h95%60 : 40

Interpretation: 60-65°C is the "Goldilocks" zone. Higher temperatures exponentially increase the rate of elimination (


) over substitution (

).

Safety & Handling

  • Toxicity: Fluorinated alkyl halides can be toxic and potential alkylating agents. Handle in a fume hood.

  • Volatility: 3-Bromo-1,1,1-trifluoro-2-methylpropane has a boiling point of ~87°C. Avoid open vessels at elevated temperatures.

  • Pressure: Reactions run at 80°C+ in closed vials will generate pressure. Use pressure-rated glass vials.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 71756869, 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved February 15, 2026, from [Link]

  • Synthesis & Properties: European Patent Office. (2004).[3] Method for the preparation of 3-bromo-1,1,1-trifluoropropane (EP 1119534 B1). [Link](Note: Cited for general reactivity profiles of 3-bromo-1,1,1-trifluoroalkanes).

  • General Methodology: Clark, J. (2025). Nucleophilic Substitution in Halogenoalkanes. Chemguide. [Link]

  • Amine Reactivity: Michigan State University. (2025).[2][1] Reactivity of Amines: Alkylation and Acylation. [Link]

Sources

Incorporating 3-Bromo-1,1,1-trifluoro-2-methylpropane into fluorinated polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodologies for incorporating 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) into polymeric systems. Unlike simple perfluoroalkyl halides, this molecule offers a unique structural motif: a trifluoromethyl (


) group shielded by a branched methyl architecture. This steric arrangement provides polymers with enhanced hydrolytic stability, lowered surface energy, and specific lipophilic profiles critical for drug delivery vectors and high-performance coatings.

This guide rejects generic templates to focus on two chemically distinct incorporation strategies:

  • The "Bottom-Up" Approach: Synthesizing a fluorinated methacrylate monomer for controlled radical polymerization.

  • The "Top-Down" Approach: Post-polymerization functionalization of nucleophilic scaffolds.

Chemical Profile & Strategic Rationale

Target Molecule: 3-Bromo-1,1,1-trifluoro-2-methylpropane Structure:


Role:  Electrophilic Fluorinated Building Block

The primary utility of this molecule lies in its primary alkyl bromide functionality, which serves as a "hard" electrophile, while the beta-positioned trifluoromethyl group imparts strong electronegativity without compromising the steric accessibility of the bromide leaving group as severely as alpha-fluorination would.

Key Material Benefits:

  • Surface Energy Reduction: The

    
     terminus significantly lowers the critical surface tension of solids, enhancing water/oil repellency.
    
  • Steric Bulk: The 2-methyl group disrupts polymer chain packing, potentially increasing fractional free volume (beneficial for gas separation membranes).

  • Metabolic Stability: In bio-applications, the C-F bond resists enzymatic degradation, prolonging the half-life of polymer-drug conjugates.

Strategy A: The "Bottom-Up" Monomer Synthesis

This is the preferred route for applications requiring precise control over polymer molecular weight and polydispersity (e.g., block copolymers for drug delivery). We transform the alkyl bromide into a polymerizable methacrylate.

Mechanism: Nucleophilic Substitution ( )

The reaction involves the attack of a methacrylate anion on the primary carbon of the alkyl bromide.

DOT Diagram: Monomer Synthesis Pathway

MonomerSynthesis Reactants Methacrylic Acid + K2CO3 (Base) Intermediate Carboxylate Anion (Nucleophile) Reactants->Intermediate Deprotonation Reagent 3-Bromo-1,1,1- trifluoro-2-methylpropane Transition SN2 Transition State (DMF, 90°C) Reagent->Transition Intermediate->Transition Product Target Monomer: 2-methyl-3,3,3-trifluoropropyl methacrylate Transition->Product Alkylation Byproduct KBr (Salt) Transition->Byproduct

Caption: Synthesis of fluorinated methacrylate monomer via base-catalyzed esterification.

Protocol 1: Synthesis of 2-methyl-3,3,3-trifluoropropyl methacrylate

Reagents:

  • Methacrylic acid (1.0 eq)

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     in anhydrous DMF. Add methacrylic acid dropwise at 
    
    
    
    . Stir for 30 minutes to generate the methacrylate anion.
  • Alkylation: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane slowly. The slight excess accounts for potential volatility losses.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Note: Monitoring via TLC or GC is essential to confirm the disappearance of the bromide.

  • Workup: Cool to room temperature. Pour the mixture into ice water (5x volume) to precipitate the organic layer or extract with diethyl ether.

  • Purification: Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .
  • Distillation: Purify the crude monomer via vacuum distillation. Critical: Add fresh MEHQ inhibitor before heating to prevent premature polymerization.

Validation:

  • 
     NMR (
    
    
    
    ):
    Look for vinyl protons (
    
    
    5.5-6.2 ppm) and the disappearance of the
    
    
    signal (
    
    
    ~3.4 ppm) shifting to
    
    
    (
    
    
    ~4.0-4.2 ppm).

Strategy B: The "Top-Down" Post-Polymerization Modification

This route is ideal for modifying commercially available polymers (e.g., Poly(4-vinylpyridine) or Poly(methacrylic acid)) to tune their solubility or surface properties without synthesizing new monomers.

Mechanism: Quaternization or Esterification

Here, the polymer backbone acts as the nucleophile. We focus on the quaternization of Poly(4-vinylpyridine) (P4VP) to create a fluorinated polyelectrolyte.

DOT Diagram: Polymer Functionalization Workflow

PostPolymerization BasePolymer Poly(4-vinylpyridine) (P4VP) Scaffold Solvation Dissolution in Nitromethane/DMF BasePolymer->Solvation Reagent 3-Bromo-1,1,1- trifluoro-2-methylpropane Reaction Menschutkin Reaction (Quaternization) Reagent->Reaction Solvation->Reaction Heat to 80°C Purification Precipitation in Diethyl Ether Reaction->Purification 24-48 Hours FinalProduct Fluorinated Polyelectrolyte Purification->FinalProduct Vacuum Dry

Caption: Conversion of P4VP to a fluorinated cationic polyelectrolyte via Menschutkin reaction.

Protocol 2: Quaternization of P4VP

Reagents:

  • Poly(4-vinylpyridine) (

    
     ~60,000  g/mol )
    
  • 3-Bromo-1,1,1-trifluoro-2-methylpropane (Excess, 1.5 eq per pyridine unit)

  • Solvent: Nitromethane (high dielectric constant promotes ionization)

Step-by-Step Methodology:

  • Dissolution: Dissolve P4VP in Nitromethane (10 wt% solution) in a pressure-rated glass tube or reactor.

  • Addition: Add the fluorinated bromide.

  • Reaction: Seal the vessel (essential due to the volatility of the bromide) and heat to 80°C for 48 hours. The solution may darken, indicating pyridinium formation.

  • Precipitation: Drop the reaction mixture into a large excess of diethyl ether or hexane. The fluorinated polymer will precipitate.

  • Cleaning: Reprecipitate twice from methanol into ether to remove unreacted bromide.

Comparative Data & Material Properties

The following table summarizes the expected property shifts upon incorporating the 3-bromo-1,1,1-trifluoro-2-methylpropane moiety compared to non-fluorinated analogues.

PropertyNon-Fluorinated Control (e.g., PMMA)Fluorinated Analog (Strategy A)Impact of

Moiety
Water Contact Angle ~70°105° - 110° Significant increase in hydrophobicity due to low surface energy of

.
Glass Transition (

)
~105°C~85°C - 95°C Bulky side chain increases free volume, acting as an internal plasticizer, slightly lowering

.
Solubility Soluble in Acetone, TolueneSoluble in fluorinated solvents, THF "Fluorophilic" nature improves solubility in semi-fluorinated solvents.
Dielectric Constant ~3.6< 2.8 C-F bonds have low polarizability, reducing the dielectric constant (critical for electronics).

Safety & Handling (Critical)

  • Volatility: 3-Bromo-1,1,1-trifluoro-2-methylpropane has a boiling point near 84°C [1].[1] Reactions must be performed in closed systems or with efficient reflux condensers to prevent loss of the reagent.

  • Toxicity: Alkyl bromides are potential alkylating agents. Handle in a fume hood with nitrile gloves.

  • Chemical Incompatibility: Avoid strong reducing agents (e.g.,

    
    ) which may defluorinate the compound.
    

References

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. RSC Advances. (Contextual grounding for fluorinated methacrylate synthesis). Retrieved October 26, 2023, from [Link]

  • LibreTexts Chemistry. (2020). Nucleophilic Substitution Reactions of Alkyl Halides. (Mechanistic grounding for SN2 reactivity of primary bromides). Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Optimizing temperature for 3-Bromo-1,1,1-trifluoro-2-methylpropane Grignard formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Grignard Reagent Optimization

  • Topic: Optimizing Temperature for 3-Bromo-1,1,1-trifluoro-2-methylpropane Grignard Formation

  • Ticket ID: #TFM-GRIG-001[1]

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Paradox

Synthesizing the Grignard reagent from 3-Bromo-1,1,1-trifluoro-2-methylpropane presents a classic "thermal paradox" in organometallic chemistry.

The trifluoromethyl (


) group is strongly electron-withdrawing (

effect).[1] This deactivates the carbon-bromine bond, creating a high kinetic barrier for initiation (requiring heat). However, once the reaction initiates, the formation of the C-Mg bond is exothermic. Furthermore, fluorinated alkyl Grignards possess a unique instability profile: excessive heat during propagation can trigger

-fluoride elimination
or massive Wurtz coupling .[1]

Successful synthesis requires a biphasic thermal strategy: High-Energy Initiation followed by Low-Temperature Propagation .[1]

Module 1: Critical Parameters & Logic

The following diagram illustrates the kinetic pathways dependent on temperature. The goal is to navigate the "Goldilocks Zone" where oxidative addition (Grignard formation) outcompetes side reactions.

Temperature_Logic Start Reaction Mixture (R-Br + Mg) LowTemp Low Temp (< 20°C) Start->LowTemp OptTemp Optimal Zone (Reflux Init -> 25-30°C) Start->OptTemp HighTemp Excessive Heat (> 65°C / Prolonged Reflux) Start->HighTemp NoRxn Kinetic Trap: No Initiation LowTemp->NoRxn Insufficient Energy for C-Br Insertion Success Target Grignard: (CF3-CH(CH3)-CH2-MgBr) OptTemp->Success Controlled Insertion Wurtz Side Product: Wurtz Coupling (R-R) HighTemp->Wurtz Radical Recombination Elim Decomposition: Beta-F Elimination HighTemp->Elim Thermodynamic Instability

Caption: Thermal dependence of reaction pathways. Note that the electron-deficient R-Br requires significant activation energy to start, but heat must be withdrawn immediately post-initiation.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: I am refluxing THF, but the reaction won't initiate. Should I add more iodine? A: Stop adding iodine. The issue is likely the passivation of the Magnesium surface exacerbated by the electron-poor nature of the alkyl halide.

  • The Fix: Do not rely solely on thermal activation. Use DIBAL-H activation . Add 1-2 mol% of DIBAL-H (or LiAlH4) to the Mg/THF suspension before adding the halide.[1] This chemically scours the oxide layer, often allowing initiation at lower temperatures (30-40°C) compared to the aggressive reflux usually required for fluorinated alkyls.

Q2: The reaction started violently and turned black. Is the product ruined? A: Likely, yes. The black color usually indicates colloidal magnesium mixed with Wurtz coupling byproducts.

  • The Cause: "Runaway Initiation." You likely accumulated too much halide at reflux temperature before the reaction "kicked." When it finally started, the accumulated concentration caused a massive exotherm.

  • The Fix: Never add more than 5-10% of your total halide volume until you see a definitive exotherm or turbidity. If it doesn't start, wait .

Q3: Can I use Diethyl Ether (


) instead of THF? 
A:  For this specific substrate, THF is recommended .
  • Reasoning: The C-Mg bond in fluorinated Grignards is more polarized and "harder." THF is a more basic solvent (Lewis base) than ether, providing better solvation of the magnesium species, which stabilizes the complex and lowers the activation energy for formation. Ether's lower boiling point (35°C) may also be insufficient to overcome the initial activation barrier of the

    
    -deactivated bromide.
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of (3,3,3-trifluoro-2-methylpropyl)magnesium bromide (approx. 1.0 M in THF).[2]

Step-by-Step Workflow
  • Mg Activation (The Critical Step):

    • Place Magnesium turnings (1.2 equiv) in a flame-dried 3-neck flask under Argon.

    • Dry Stir: Stir vigorously for 30 mins to mechanically crush the surface.

    • Chemical Etch: Add minimal THF to cover Mg. Add a single crystal of Iodine. Heat to reflux until color fades (MgI2 formation).

    • Pro-Tip: If iodine fails, cool to RT and add 0.1 mL of DIBAL-H (1M in Hexanes).

  • Initiation (The Spike):

    • Prepare a solution of 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 equiv) in anhydrous THF (concentration ~2-3 M).

    • Heat the Mg suspension to 60°C .

    • Add 5% of the halide solution. Stop stirring for 30 seconds to observe localized bubbling (turbidity).

    • Observation: Once the exotherm begins (internal temp rises without external heat), remove the oil bath immediately .

  • Propagation (The Control):

    • Allow the reaction to cool to 30-35°C .

    • Begin dropwise addition of the remaining halide.

    • Rate Control: Adjust addition rate to maintain internal temperature between 35°C and 45°C using the reaction's own exotherm. Do not reflux during addition.

    • Why? This temperature is high enough to sustain insertion but low enough to minimize Wurtz coupling.

  • Digestion:

    • Once addition is complete, stir at ambient temperature (20-25°C) for 1 hour. Do not reflux to finish; the

      
       group makes the reagent sensitive to thermal degradation over time.
      

Workflow Prep Glassware Prep (Flame Dry/Argon) Act Mg Activation (I2 or DIBAL-H) Prep->Act Init Initiation (60°C, 5% Charge) Act->Init Prop Propagation (35-45°C, Dropwise) Init->Prop Digest Digestion (20°C, 1 hr) Prop->Digest

Caption: Optimized workflow emphasizing the temperature drop after initiation.

Module 4: Data & Comparative Analysis

Solvent & Temperature Impact on Yield (Based on generalized behavior of


-branched fluorinated alkyls)
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Cold)
Solvent Diethyl EtherTHF THF
Initiation Temp Reflux (35°C)60°C 0°C (with LiCl)
Maintenance Temp Reflux (35°C)35-45°C 0°C
Initiation Success Low (Sluggish)High High (requires exchange)*
Wurtz Byproduct < 5%5-10% < 2%
Unreacted Halide HighLow Low
Est.[1] Yield 40-50%75-85% 80-90%

*Note: Condition C refers to "Turbo Grignard" (Magnesium-Halogen Exchange) using iPrMgCl[1]·LiCl, which is the recommended alternative if direct insertion fails.

References

  • Knochel, P., et al. (2003).[3] Functionalized Grignard Reagents via Magnesium-Halogen Exchange. Angewandte Chemie International Edition. [1]

  • Baker, K. V., et al. (1991). Mechanistic studies on the formation of Grignard reagents. Journal of Organic Chemistry.

  • Process Safety Lab. (2025). Thermal stability profile for a solution of 2-trifluoromethylphenyl magnesium chloride. ResearchGate.

  • Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research. [1]

Sources

Technical Support Hub: Coupling 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Chemical Challenges

Before selecting a catalyst, you must understand the specific failure modes inherent to 3-Bromo-1,1,1-trifluoro-2-methylpropane (hereafter referred to as BTMP ). This is not a standard alkyl halide; it combines the lethargy of alkyl electrophiles with the electronic drag of a fluoroalkyl group.

The "Beta-Branching" Trap

Structure:



  • Beta-Hydride Elimination (The Primary Failure Mode): The presence of a

    
    -hydrogen (on the carbon bearing the 
    
    
    
    group) creates a high risk of elimination to form the alkene (
    
    
    ). The electron-withdrawing
    
    
    group acidifies this proton, accelerating elimination over the desired cross-coupling.
  • Inductive Deactivation: The

    
     group exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the C-Br bond. This makes the oxidative addition (OA) step slower than with non-fluorinated alkyl halides.
  • Steric Bulk: The geminal arrangement of the

    
     and Methyl groups on the 
    
    
    
    -carbon creates a "neopentyl-like" steric environment, hindering the approach of the catalyst.

Catalyst Selection Matrix

Do not use standard aryl-coupling catalysts (e.g.,


). They will result in <5% yield and massive alkene formation. Use the following systems specifically designed for primary alkyl halides with beta-branching .
Coupling TypeRecommended Catalyst SystemLigand ClassWhy this works?
Suzuki-Miyaura (Boronic Acids)Pd(OAc)₂ + PCy₃ (Gregory Fu Conditions)Bulky, Electron-Rich AlkylphosphinePCy₃ is large enough to crowd the Pd center, forcing reductive elimination before beta-hydride elimination can occur. It is also electron-rich, accelerating the sluggish oxidative addition.
Negishi (Organozinc)NiCl₂(glyme) + PyBox (or Terpyridine)Tridentate / Bidentate NitrogenNickel undergoes radical-mediated oxidative addition, bypassing the steric hindrance. Tridentate ligands stabilize the alkyl-Ni species against elimination.
Suzuki (Alternative)Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)The bulky NHC ligand ("IPr") provides extreme steric shielding and high electron density, stabilizing the oxidative addition complex.

Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki Coupling (The "Fu" Standard)

Best for: Coupling BTMP with Aryl/Alkenyl Boronic Acids.

Reagents:

  • Substrate: BTMP (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) (4-10 mol%) — Ratio P:Pd should be 2:1
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1 ratio) or Dioxane/Water. Water is critical for boronate speciation.[1]

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with

    
    , 
    
    
    
    , Boronic Acid, and
    
    
    .
  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous Toluene and degassed water.

  • Substrate Addition: Add BTMP via syringe. Note: BTMP is volatile; add it last.

  • Reaction: Seal heavily (Teflon cap). Heat to 80–100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a silica plug to remove Pd. Analyze via GC-MS/NMR.

Protocol B: Ni-Catalyzed Negishi Coupling

Best for: Coupling BTMP with Organozinc reagents (alkyl-alkyl coupling).

Reagents:

  • Substrate: BTMP (1.0 equiv)

  • Nucleophile:

    
     or 
    
    
    
    (1.3 equiv)
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: PyBox (e.g., (S,S)-iPr-PyBox) (10 mol%)

  • Solvent: DMA (Dimethylacetamide) or THF/NMP (1:1).

Step-by-Step:

  • Catalyst Prep: In a glovebox, mix

    
     and PyBox ligand in DMA. Stir for 20 min to form the complex (often turns orange/purple).
    
  • Substrate: Add BTMP to the catalyst solution.

  • Addition: Add the Organozinc reagent dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 12 hours. Nickel catalysis for alkyl halides often works at lower temperatures than Palladium.

  • Quench: Quench with dilute HCl or saturated

    
    .
    

Troubleshooting Guide & FAQs

Q1: I see 90% conversion of BTMP, but my product yield is <10%. The major byproduct is an alkene.[2] What happened?

Diagnosis: Beta-Hydride Elimination. The Fix:

  • Increase Ligand Bulk: If using

    
     or 
    
    
    
    , stop immediately. Switch to
    
    
    or
    
    
    . The ligand must be large enough to destabilize the transition state for beta-hydride elimination.
  • Increase Concentration: Higher concentration of the coupling partner (Boronic acid/Zinc) increases the rate of Transmetallation, allowing it to outcompete Elimination.

  • Lower Temperature: If using Nickel, try running at 0°C or RT. Elimination has a higher activation energy than coupling in many Ni-systems.

Q2: My reaction stalled. BTMP is still present, but the catalyst turned black (Pd black).

Diagnosis: Catalyst Decomposition / Oxidative Addition Failure. The Fix:

  • Ligand:Pd Ratio: Ensure you have excess ligand (2:1 or 2.5:1 for monodentate phosphines). Free ligand stabilizes the

    
     species.
    
  • Check Oxygen: Alkyl-Pd intermediates are notoriously air-sensitive. Ensure rigorous degassing.

  • Additives: For Suzuki coupling, the water content is finicky. Ensure you have exactly 5-10% water by volume. Too dry = no transmetallation; Too wet = protodehalogenation.

Q3: Can I use Buchwald Precatalysts (e.g., XPhos Pd G3)?

Answer: Yes, and often preferred. Third-generation (G3) or fourth-generation (G4) precatalysts ensure a 1:1 ratio of active Pd to Ligand and initiate rapidly even at lower temperatures. RuPhos Pd G3 or XPhos Pd G3 are excellent starting points for primary alkyl halides.

Visualizations

Decision Logic for Catalyst Selection

CatalystSelection Start Start: Coupling BTMP Partner Select Coupling Partner Start->Partner Boron Boronic Acid/Ester (Suzuki) Partner->Boron Zinc Organozinc (Negishi) Partner->Zinc Pd_Route Palladium Route Requires Bulky Ligand Boron->Pd_Route Ni_Route Nickel Route Requires Tridentate Ligand Zinc->Ni_Route Pd_Cat Pd(OAc)2 + PCy3 or RuPhos Pd G3 Pd_Route->Pd_Cat Ni_Cat NiCl2(glyme) + PyBox or Ni(cod)2 + Terpy Ni_Route->Ni_Cat Outcome Target: Coupled Product (Suppressed Beta-Elimination) Pd_Cat->Outcome Ni_Cat->Outcome

Caption: Decision tree for selecting the optimal metal/ligand system based on the nucleophile type.

Mechanism: Why Bulky Ligands Save the Reaction

Mechanism Complex L-Pd-Alkyl Intermediate (Unstable) SmallLigand Small Ligand (PPh3) Open Coordination Site Complex->SmallLigand LargeLigand Bulky Ligand (PCy3) Crowded Sphere Complex->LargeLigand BetaElim Beta-Hydride Elimination (Fast) SmallLigand->BetaElim Agostic Interaction Accessible RedElim Reductive Elimination (Coupling) LargeLigand->RedElim Steric Bulk blocks Agostic Interaction Alkene Alkene Byproduct (FAILURE) BetaElim->Alkene Product Coupled Product (SUCCESS) RedElim->Product

Caption: Mechanistic divergence: Bulky ligands sterically hinder the geometry required for beta-hydride elimination.

References

  • Netherton, M. R., & Fu, G. C. (2001).

    
    -Hydrogens.[1] Journal of the American Chemical Society, 123(41), 10099–10100. Link
    
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[2] Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Link

  • Rudolph, A., & Lautens, M. (2009). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(15), 2656–2670. Link

Sources

Technical Support: Reactivity Optimization for 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Neopentyl" Problem

Researchers frequently report low yields (<10%) or no reaction when subjecting 3-Bromo-1,1,1-trifluoro-2-methylpropane (


) to standard conditions.

This substrate presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance (Neopentyl-like): Although a primary bromide, the

    
    -carbon is substituted with a methyl group and a trifluoromethyl (
    
    
    
    ) group. The
    
    
    group occupies a steric volume similar to an isopropyl group, effectively blocking the trajectory for backside (
    
    
    ) attack.
  • Electronic Repulsion (Field Effect): The fluorine atoms possess high electron density. As a nucleophile approaches, it encounters electrostatic repulsion from the fluorine lone pairs (dipolar field effect), raising the activation energy.

  • Inductive Deactivation: The strong

    
     (inductive) effect of the 
    
    
    
    group strengthens the C-Br bond and destabilizes the development of positive charge character on the
    
    
    -carbon, suppressing any
    
    
    character.

This guide provides validated protocols to overcome these barriers.

Module 1: Nucleophilic Substitution ( ) Optimization

Symptom: Reaction with amines, azides, or alkoxides yields <5% conversion after 24h at reflux.

Root Cause Analysis

Standard


 conditions (e.g., 

/Acetone) fail because the nucleophile cannot penetrate the steric wall created by the

-

group. You must increase the "leaving group ability" and the "nucleophile nakedness."
Protocol A: The Finkelstein Activation (Recommended)

Converting the bromide to an iodide in situ or as a discrete step dramatically increases reactivity because Iodide is a superior leaving group (


 of conjugate acid -10 vs -9 for HBr) and has a longer C-I bond, relieving steric congestion.

Step-by-Step Activation:

  • Solvent Switch: Replace Acetone/THF with DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents solvate cations (

    
    ) but leave anions (
    
    
    
    ) "naked" and highly reactive.
  • Catalytic Additive: Add Sodium Iodide (NaI) (0.2 – 1.0 equiv) to the reaction mixture.

  • Temperature: Increase reaction temperature to 80–100°C . (Caution: Monitor boiling point of substrate ~85°C; use a sealed tube if necessary).

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent Acetone, THF (

rate: 1x)
DMF, DMSO (

rate: >1000x)
Leaving Group Bromide (Good)Iodide (Excellent - via in situ exchange)
Nucleophile Solvated (H-bonded in alcohols)Naked (in Polar Aprotic)

Critical Note: If using alkoxides (e.g., NaOEt), the basicity may trigger


 elimination (see Module 3). For substitution with basic nucleophiles, use the cesium effect (Cs2CO3) in DMF to improve solubility and reactivity.

Module 2: Organometallic Formation (Grignard/Lithium)

Symptom: Magnesium turnings remain shiny/inert; no exotherm observed. Wurtz coupling (homocoupling) observed upon forcing conditions.

Root Cause Analysis

The electron-withdrawing


 group pulls density from the C-Br bond, increasing the ionization potential and making the initial single-electron transfer (SET) from the metal surface difficult.
Protocol B: Rieke Magnesium or Iodine Activation

Standard Mg turnings are often insufficient. You must use highly activated surfaces.

Option 1: Iodine/DIBAL-H Activation (Standard Lab)

  • Flame dry glassware under Argon.

  • Add Mg turnings (1.2 equiv) and cover with minimal anhydrous THF.

  • Add a single crystal of Iodine (

    
    ) . Wait for the brown color to disappear (formation of 
    
    
    
    ).
  • Advanced Tip: Add 1-2 drops of DIBAL-H (1M in hexanes). This acts as a scavenger for moisture and oxide layers, exposing fresh Mg(0).

  • Add the substrate dropwise. If reaction does not start, sonicate for 10 minutes.

Option 2: Lithium-Halogen Exchange (Cryogenic) If Grignard fails, switch to Organolithium.

  • Reagent:

    
    -Butyllithium (2.2 equiv).
    
  • Temp: -78°C (Strict control required).

  • Mechanism:

    
    -BuLi performs rapid halogen exchange.
    
  • Warning: Do not warm above -60°C before quenching with your electrophile. The

    
    -fluorines are stable, but the 
    
    
    
    -lithio species can undergo
    
    
    -elimination to the alkene if warmed.

Module 3: Visual Troubleshooting Matrix

Use this decision tree to diagnose your specific failure mode.

Reactivity_Troubleshooting Start Start: Low Yield / No Reaction Check_Type Reaction Type? Start->Check_Type SN2_Branch Nucleophilic Substitution (SN2) Check_Type->SN2_Branch Metal_Branch Metallation (Mg/Li) Check_Type->Metal_Branch Check_Solvent Is Solvent Polar Aprotic? (DMF, DMSO, NMP) SN2_Branch->Check_Solvent Check_Mg Standard Mg Turnings? Metal_Branch->Check_Mg Solvent_Fix Action: Switch to DMF/DMSO Increase Temp to 90°C Check_Solvent->Solvent_Fix No Check_LG Did you add NaI? Check_Solvent->Check_LG Yes Finkelstein Action: Add 0.5 eq NaI (Finkelstein Activation) Check_LG->Finkelstein No Elimination_Check Product is Alkene? Check_LG->Elimination_Check Yes, still failing Base_Fix Action: Use Non-Basic Nucleophile (Azide, Thiol, Cyanide) Elimination_Check->Base_Fix Yes (Elimination dominant) Rieke_Fix Action: Use Rieke Mg or Turbo Grignard (iPrMgCl·LiCl) Check_Mg->Rieke_Fix Yes (Inert)

Caption: Decision matrix for diagnosing reaction failures based on solvent choice, leaving group quality, and side-product analysis.

FAQs: Researcher to Researcher

Q: Can I use ethanol or methanol as a solvent? A: No. Protic solvents like ethanol form a "solvation cage" around your nucleophile via hydrogen bonding, reducing its energy and reactivity. For this sterically hindered substrate, you need a "naked" nucleophile. Use DMF or Acetonitrile.[1]

Q: I see a product with mass M-80 (Loss of HBr). What happened? A: You triggered E2 Elimination . The


 group makes the 

-protons (on the CH group) acidic. If your nucleophile is also a strong base (e.g., Sodium Ethoxide, LDA), it will deprotonate rather than substitute.
  • Fix: Switch to a softer nucleophile (e.g., Sodium Azide, Potassium Thioacetate) or a non-basic equivalent.

Q: Is the


 group stable? Will it defluorinate? 
A:  The 

group is generally chemically inert under standard

conditions. However, under strongly reducing conditions (Li/Na metal) or very high temperatures with Lewis Acids, defluorination can occur. In standard substitution/Grignard protocols, the C-F bonds will remain intact.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the electronic effects of the trifluoromethyl group).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft. (Foundational paper on Halide Exchange).

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Angewandte Chemie. (Protocols for Turbo Grignard and activation of difficult halides).

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Discusses the steric and electronic mimicry of CF3 groups).

Sources

Storage conditions to prevent degradation of 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Bromo-1,1,1-trifluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage, handling, and stability of this versatile reagent. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common inquiries regarding the long-term storage and preservation of 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Question 1: What are the ideal storage conditions for 3-Bromo-1,1,1-trifluoro-2-methylpropane to ensure its long-term stability?

To maintain the purity and stability of 3-Bromo-1,1,1-trifluoro-2-methylpropane, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of degradation.

Question 2: How sensitive is 3-Bromo-1,1,1-trifluoro-2-methylpropane to light, and what are the consequences of improper storage in this regard?

While specific photodecomposition studies on 3-Bromo-1,1,1-trifluoro-2-methylpropane are not extensively documented in publicly available literature, halogenated hydrocarbons, in general, can be sensitive to light. Exposure to UV radiation can initiate the formation of free radicals, leading to the cleavage of the carbon-bromine bond and subsequent degradation of the compound. This can result in the formation of impurities that may interfere with your reactions. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light.

Question 3: Can I store 3-Bromo-1,1,1-trifluoro-2-methylpropane at room temperature for short periods?

While refrigerated storage is recommended for long-term stability, short-term storage at room temperature is generally acceptable, provided the container is tightly sealed and protected from light. However, for periods longer than a few days, it is advisable to return the compound to refrigerated conditions to minimize any potential for degradation.

Section 2: Troubleshooting Guide for Degradation and Impurity Issues

This section provides a structured approach to identifying and resolving common issues encountered during the use of 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Issue 1: I suspect my stock of 3-Bromo-1,1,1-trifluoro-2-methylpropane has degraded. What are the likely degradation pathways and products?

Based on the structure of 3-Bromo-1,1,1-trifluoro-2-methylpropane, two primary degradation pathways are plausible:

  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form 1,1,1-trifluoro-2-methyl-2-propanol and hydrobromic acid. This reaction is more likely to occur if the compound is exposed to moisture during storage or handling.

  • Elimination: Under basic conditions or at elevated temperatures, an elimination reaction (dehydrobromination) can occur, leading to the formation of 1,1,1-trifluoro-2-methylpropene.

The presence of these degradation products can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: My reaction is not proceeding as expected, and I suspect an issue with the reagent's purity. How can I assess the purity of my 3-Bromo-1,1,1-trifluoro-2-methylpropane?

A straightforward method for assessing the purity of your compound is through GC-MS analysis. This technique will allow you to separate the main component from any potential impurities or degradation products. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of 3-Bromo-1,1,1-trifluoro-2-methylpropane (C4H6BrF3, MW: 190.99 g/mol )[1].

¹H and ¹⁹F NMR spectroscopy are also powerful tools for purity assessment. The ¹H NMR spectrum should show characteristic signals for the methyl and methylene protons, while the ¹⁹F NMR will confirm the presence of the trifluoromethyl group. The presence of unexpected signals may indicate impurities.

Issue 3: I have observed the formation of an acidic byproduct in my reaction. What could be the cause?

The formation of an acidic byproduct, likely hydrobromic acid (HBr), is a strong indicator of hydrolysis. This suggests that your starting material or reaction solvent may have been contaminated with water. To prevent this, ensure that your 3-Bromo-1,1,1-trifluoro-2-methylpropane is stored in a tightly sealed container in a dry environment and that you are using anhydrous solvents in your reactions.

Section 3: Data and Protocols

Table 1: Summary of Storage Conditions and Potential Degradation
ParameterRecommended ConditionPotential Consequences of DeviationLikely Degradation Products
Temperature 2°C - 8°CIncreased rate of degradation, potential for elimination reactions.1,1,1-trifluoro-2-methylpropene
Light Store in the dark (amber vial)Photolytic cleavage of C-Br bond, radical formation.Various radical-mediated byproducts
Moisture Anhydrous conditionsHydrolysis1,1,1-trifluoro-2-methyl-2-propanol, HBr
Atmosphere Inert gas (Argon, Nitrogen)Oxidation (if exposed to air over long periods)Not well-documented, but oxidation of any potential impurities could occur.
pH NeutralBasic conditions can promote elimination. Acidic conditions can promote hydrolysis.1,1,1-trifluoro-2-methylpropene (basic), 1,1,1-trifluoro-2-methyl-2-propanol (acidic)
Experimental Protocol: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of your 3-Bromo-1,1,1-trifluoro-2-methylpropane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.

  • GC-MS Parameters (Illustrative):

    • Injector Temperature: 250°C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak and any impurity peaks. Compare the mass spectrum of the main peak with a reference spectrum for 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Section 4: Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues with 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Troubleshooting_Workflow Troubleshooting Flowchart for 3-Bromo-1,1,1-trifluoro-2-methylpropane Issues start Reaction Failure or Unexpected Outcome check_purity Assess Reagent Purity (GC-MS, NMR) start->check_purity purity_ok Purity is High check_purity->purity_ok Acceptable purity_low Purity is Low/ Impurities Detected check_purity->purity_low Unacceptable check_conditions Review Reaction Conditions (Solvent, Temp, Base) purity_ok->check_conditions identify_impurities Identify Impurities (Mass Spec, NMR data) purity_low->identify_impurities end_success Successful Reaction check_conditions->end_success Conditions Optimized hydrolysis_product Hydrolysis Product Detected (e.g., alcohol) identify_impurities->hydrolysis_product elimination_product Elimination Product Detected (e.g., alkene) identify_impurities->elimination_product purify_reagent Action: Purify Reagent (e.g., distillation) or Obtain New Stock. identify_impurities->purify_reagent use_anhydrous Action: Use Anhydrous Solvents and Reagents. Dry Glassware. hydrolysis_product->use_anhydrous optimize_conditions Action: Optimize Temperature and Base Strength. elimination_product->optimize_conditions use_anhydrous->end_success optimize_conditions->end_success purify_reagent->end_success

Caption: Troubleshooting Flowchart for 3-Bromo-1,1,1-trifluoro-2-methylpropane Issues.

References

  • ChemBK. (n.d.). 3-bromo-1,1,1-trifluoro-2-methylpropane. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-propanol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Bromo-1,1,1-trifluoroethane. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). 2-Bromo-1,1,1-trifluoroethane. Retrieved February 15, 2026, from [Link]

  • Wu, X., Chu, L., & Qing, F. L. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 52(8), 2198–2202. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved February 15, 2026, from [Link]

  • Wang, J., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]

  • Clear Lake Filtration. (n.d.). Chemical Compatibility Guide. Retrieved February 15, 2026, from [Link]

  • Chad's Prep. (2018, September 13). 10.2 Free Radical Chlorination vs Bromination [Video]. YouTube. [Link]

  • Wang, Q., et al. (2021). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications, 57(63), 7725-7738. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-1,1,1-trifluoro-2-methylpropane and Non-Fluorinated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and drug development, the incorporation of fluorinated moieties is a cornerstone strategy for modulating the physicochemical properties of molecules, such as metabolic stability and lipophilicity.[1][2] The trifluoromethyl group (CF₃), in particular, offers a unique combination of steric and electronic characteristics. This guide provides an in-depth technical comparison of the reactivity of 3-bromo-1,1,1-trifluoro-2-methylpropane against its non-fluorinated structural analogues, primarily neopentyl bromide and tert-butyl bromide .

Understanding the profound impact of the trifluoromethyl group on the reactivity of an adjacent electrophilic center is crucial for predicting reaction outcomes and designing robust synthetic routes. While structurally a primary alkyl bromide, 3-bromo-1,1,1-trifluoro-2-methylpropane exhibits a reactivity profile that diverges significantly from simple primary halides, governed by a complex interplay of steric hindrance and powerful inductive effects. This document will dissect these factors, providing a mechanistic rationale for its behavior in nucleophilic substitution and elimination reactions, supported by comparative data and a detailed experimental protocol for reactivity assessment.

The Decisive Influence of Structure: Steric and Electronic Effects

The reactivity of an alkyl halide is fundamentally dictated by the substitution pattern at its α- and β-carbons. In our target molecule and its analogues, these structural features create a fascinating study in contrasts.

Steric Hindrance: The Overwhelming Obstacle to Backside Attack

The bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to steric bulk around the electrophilic carbon.[3] The nucleophile requires a clear path for backside attack to displace the leaving group in a single, concerted step.

  • Neopentyl Bromide ((CH₃)₃CCH₂Br): This primary alkyl halide is the classic textbook example of a sterically hindered substrate. The bulky tert-butyl group at the β-position effectively shields the α-carbon, making backside nucleophilic attack nearly impossible.[4][5] Consequently, its rate of SN2 reaction is exceptionally slow, estimated to be up to 3 million times slower than methyl bromide.[6][7]

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane (CF₃(CH₃)CHCH₂Br): Our target molecule replaces two methyl groups of the neopentyl structure with a single trifluoromethyl group. The CF₃ group is known to be significantly bulkier than a methyl group.[2][8] The combined steric demand of the β-methyl and β-trifluoromethyl groups presents a formidable barrier to backside attack, likely even greater than that of the tert-butyl group in neopentyl bromide.

Electronic Effects: The Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, operating through a powerful negative inductive effect (-I).[9] This property dramatically alters the electronic landscape of the molecule and has profound consequences for reaction mechanisms involving charged intermediates or polarized transition states.

  • Carbocation Destabilization: In unimolecular reactions (SN1/E1) that proceed via a carbocation intermediate, the formation of a positive charge is the rate-determining step. The CF₃ group strongly destabilizes any adjacent positive charge. The formation of a primary carbocation from 3-bromo-1,1,1-trifluoro-2-methylpropane is already energetically unfavorable, and this effect is severely amplified by the adjacent electron-withdrawing CF₃ group, which would inductively pull electron density away from the nascent positive center. Any subsequent rearrangement to a secondary carbocation would still place the positive charge adjacent to the CF₃ group, resulting in extreme destabilization.

  • Increased Acidity of β-Hydrogens: Conversely, the strong -I effect of the CF₃ group increases the acidity of hydrogens on adjacent carbons. By withdrawing electron density from the C-H bonds of the neighboring methyl group, the CF₃ group makes these protons more susceptible to abstraction by a base. This electronic activation is a key factor in promoting elimination reactions.

Comparative Reactivity Analysis

The interplay of the steric and electronic factors described above leads to distinct reactivity profiles for 3-bromo-1,1,1-trifluoro-2-methylpropane compared to its non-fluorinated counterparts.

Nucleophilic Substitution (SN1 and SN2)

SN2 Reactivity: Due to the severe steric hindrance at the β-position, which obstructs the requisite backside attack, 3-bromo-1,1,1-trifluoro-2-methylpropane is effectively inert under SN2 conditions.[10] Its reactivity is expected to be even lower than that of neopentyl bromide, which is already considered unreactive for practical purposes.[4][10]

G ts_label [Nu---C---Br]‡ CF3 CF3 CH3 CH3 CF3->ts_label CH3->ts_label Nu Nu: Nu->ts_label Backside Attack

Caption: SN2 backside attack is sterically blocked.

SN1 Reactivity: Unimolecular substitution is also highly disfavored. The reaction would require the formation of a primary carbocation, which is not only inherently unstable but is also severely destabilized by the potent electron-withdrawing effect of the adjacent CF₃ group.[9] Unlike neopentyl bromide, where rearrangement can lead to a stable tertiary carbocation[7][11], any potential rearrangement of the fluorinated substrate would still result in a highly destabilized carbocation adjacent to the CF₃ group. Therefore, the SN1 pathway is kinetically inaccessible.

G start R-Br carbocation Primary Carbocation (R+) start->carbocation Slow (Rate-Determining) destabilization Inductive Destabilization by CF3 carbocation->destabilization

Caption: SN1 carbocation formation is highly disfavored.

Elimination Reactions (E1 and E2)

E2 Reactivity: The bimolecular elimination (E2) mechanism represents the most viable reaction pathway for 3-bromo-1,1,1-trifluoro-2-methylpropane. This pathway is favored for several reasons:

  • Acidic β-Hydrogens: The inductive effect of the CF₃ group significantly increases the acidity of the protons on the neighboring methyl group, facilitating their abstraction by a base.

  • Avoidance of Steric Hindrance: The base attacks a peripheral β-hydrogen rather than the sterically shielded α-carbon, bypassing the steric blockade that prevents SN2 reactions.

This reaction is most efficient with strong, sterically hindered bases (e.g., potassium tert-butoxide), which favor elimination over substitution.[4]

G cluster_ts E2 Transition State Base Base: ts [Base---H---C---C---Br]‡ Base->ts Abstracts Acidic β-H Structure H-CH(CH3)-C(CF3)H-CH2-Br Product CH2=C(CH3)-CH(CF3)H ts->Product Concerted Elimination

Caption: E2 elimination is favored via an accessible transition state.

E1 Reactivity: Similar to the SN1 pathway, the E1 mechanism is highly unlikely. It proceeds through the same rate-limiting carbocation formation step, which is electronically destabilized by the CF₃ group.[12]

Summary of Comparative Reactivity
SubstrateTypeSN2 ReactivitySN1/E1 ReactivityE2 ReactivityKey Influencing Factor(s)
tert-Butyl Bromide TertiaryUnreactiveFavoredFavored (strong base)Stable 3° carbocation; Steric hindrance at α-C.
Neopentyl Bromide PrimaryExtremely Slow[6][10][13]Very Slow (rearrangement possible)[7]SlowExtreme β-steric hindrance.
3-Bromo-1,1,1-trifluoro-2-methylpropane PrimaryEffectively InertEffectively InertPlausible/Favored Extreme β-steric hindrance; -I destabilization of C+; -I activation of β-H.

Experimental Protocol: Competitive E2 Elimination

To empirically validate the predicted reactivity, a competitive rate experiment provides a direct and reliable comparison under identical conditions. This protocol is designed to quantify the relative rates of E2 elimination for 3-bromo-1,1,1-trifluoro-2-methylpropane and a non-fluorinated analogue like neopentyl bromide.

Objective:

To determine the relative rate of E2 elimination of 3-bromo-1,1,1-trifluoro-2-methylpropane versus neopentyl bromide using potassium tert-butoxide.

Materials:
  • 3-Bromo-1,1,1-trifluoro-2-methylpropane (Substrate A)

  • Neopentyl bromide (Substrate B)

  • Potassium tert-butoxide (t-BuOK) (Base)

  • Anhydrous tert-Butanol (Solvent)

  • Dodecane (Internal Standard)

  • Anhydrous Diethyl Ether (for extraction)

  • Saturated aq. Ammonium Chloride (Quenching solution)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Methodology:
  • Preparation of Stock Solution:

    • In a 25 mL volumetric flask, accurately weigh ~200 mg of Substrate A, ~200 mg of Substrate B, and ~100 mg of dodecane (internal standard).

    • Dilute to the mark with anhydrous tert-butanol. This is the "Substrate Stock Solution."

  • Preparation of Base Solution:

    • In a separate 50 mL volumetric flask, dissolve an appropriate amount of potassium tert-butoxide in anhydrous tert-butanol to achieve a final concentration of approximately 0.5 M. This is the "Base Solution."

  • Reaction Setup:

    • Place 5.0 mL of the Substrate Stock Solution into a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar).

    • Equilibrate the flask in a thermostatically controlled oil bath set to 50 °C.

    • Separately, bring the Base Solution to the same temperature.

  • Reaction Execution and Sampling:

    • Rapidly add 5.0 mL of the pre-heated Base Solution to the stirring Substrate Stock Solution. Start a timer immediately (t=0).

    • At specified time intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of saturated aq. NH₄Cl and 2.0 mL of diethyl ether. Cap and shake vigorously.

  • Sample Analysis:

    • Allow the layers to separate in the quenched sample vials.

    • Carefully extract the top ether layer, which contains the substrates, products, and internal standard.

    • Analyze the ether layer by GC-MS. The gas chromatogram will separate the two substrates, their corresponding elimination products, and the internal standard.

  • Data Analysis:

    • For each time point, determine the concentration of each substrate relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both Substrate A and Substrate B.

    • The slope of each line corresponds to the negative of the pseudo-first-order rate constant (-k').

    • The ratio of the rate constants (k'A / k'B) gives the relative reactivity for the E2 elimination.

Experimental Workflow Diagram

G prep_substrate Prepare Substrate Stock (Substrates + Internal Std in t-BuOH) equilibrate Equilibrate Solutions to 50°C prep_substrate->equilibrate prep_base Prepare Base Solution (t-BuOK in t-BuOH) prep_base->equilibrate mix Mix Solutions (t=0) equilibrate->mix sample Withdraw Aliquots at Time Intervals mix->sample quench Quench with aq. NH4Cl & Extract with Ether sample->quench analyze Analyze Ether Layer by GC-MS quench->analyze plot Plot ln[Substrate] vs. Time & Determine Relative Rates analyze->plot

Caption: Workflow for the competitive E2 elimination experiment.

Conclusion and Outlook

This guide establishes that 3-bromo-1,1,1-trifluoro-2-methylpropane possesses a highly specialized reactivity profile that starkly contrasts with its non-fluorinated analogues. Its structure creates a scenario where nucleophilic substitution pathways (SN1 and SN2) are effectively shut down by a combination of overwhelming steric hindrance and profound electronic destabilization of any potential carbocationic intermediates.

Conversely, the powerful inductive electron withdrawal by the trifluoromethyl group activates the substrate towards E2 elimination by increasing the acidity of the β-hydrogens. This makes 3-bromo-1,1,1-trifluoro-2-methylpropane a valuable substrate for synthetic chemists aiming to construct fluorinated alkenes, where the suppression of competing substitution side reactions is paramount. For drug development professionals, understanding this reactivity is critical for anticipating potential metabolic pathways and for designing stable, fluorine-containing scaffolds. The predictable preference for elimination over substitution makes it a powerful and reliable building block in the synthesis of complex fluorinated molecules.

References

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[1]

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Effect of CF3 group on 3-Bromo-1,1,1-trifluoro-2-methylpropane kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The Effect of the Trifluoromethyl (


) Group on 3-Bromo-1,1,1-trifluoro-2-methylpropane Kinetics

Executive Summary: The Fluorine Effect

In the optimization of pharmaceutical intermediates, the strategic replacement of a methyl group (


) with a trifluoromethyl group (

) is a standard bioisosteric replacement used to modulate lipophilicity (

), metabolic stability, and potency. However, this modification introduces profound kinetic penalties during nucleophilic substitution reactions.

This guide provides a technical comparison between 3-Bromo-1,1,1-trifluoro-2-methylpropane (hereafter TFPB ) and its non-fluorinated analog, Isobutyl Bromide (1-bromo-2-methylpropane).

Key Finding: The introduction of the


 group drastically retards 

kinetics
(by an estimated factor of


) while simultaneously accelerating

elimination
pathways under basic conditions. This divergence is driven by the unique combination of the

group's steric bulk (

) and strong electron-withdrawing nature (

).

Kinetic & Mechanistic Comparison

To understand the reactivity profile, we must decouple the steric and electronic contributions of the


 group compared to the 

group found in the isobutyl analog.
Quantitative Parameter Comparison

The following table contrasts the fundamental physical-organic parameters that dictate the reaction rates.

ParameterIsobutyl Bromide (Reference)TFPB (

-Analog)
Kinetic Implication for TFPB
Structure



-branching is conserved; substituent changes.
Taft Steric Constant (

)

(Ref

)

(Similar to

)
Severe Steric Hindrance: The

group is significantly bulkier than

, blocking the nucleophile's trajectory.
Taft Polar Constant (

)

(Ref

)

Strong Deactivation: Electron density is pulled from the reaction center, destabilizing the developing positive charge in the

transition state.
C-Br Bond Length


(Estimated)
Bond Strengthening: The

effect shortens and strengthens the C-Br bond, increasing activation energy (

).

-Proton Acidity (

)

(Alkane-like)

(Estimated)
E2 Acceleration: The

-H becomes significantly more acidic, promoting elimination over substitution.
Reaction Pathway Analysis

The reaction of TFPB with a nucleophile (e.g.,


) bifurcates into two competing pathways. The 

group shifts the energy landscape to favor Elimination (

) over Substitution (

).

ReactionPathways Start Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane TS_SN2 SN2 Transition State (High Energy) Steric Clash with CF3 Start->TS_SN2 + Nu- (Backside Attack) TS_E2 E2 Transition State (Lower Energy) Stabilized by Acidity of H Start->TS_E2 + Base (Proton Abstraction) Prod_SN2 Substitution Product (Minor) TS_SN2->Prod_SN2 Slow Prod_E2 Elimination Product (Major with Base) 3,3,3-Trifluoro-2-methylpropene TS_E2->Prod_E2 Fast

Figure 1: Bifurcation of reaction pathways. The steric bulk of the


 group raises the barrier for 

, while its electron-withdrawing nature lowers the barrier for

by acidifying the

-proton.

Detailed Mechanistic Insights

The Steric Wall (The "Neopentyl-Like" Effect)

While isobutyl bromide is already


-branched (slowing 

relative to ethyl bromide), TFPB behaves more like a neopentyl halide.
  • The Cause: The Van der Waals radius of Fluorine (

    
    ) is larger than Hydrogen (
    
    
    
    ). A
    
    
    group effectively occupies the same spatial volume as an isopropyl group.
  • The Consequence: In the

    
     transition state, the incoming nucleophile and the leaving group require a 
    
    
    
    alignment. The bulky
    
    
    group creates a "cone of exclusion," physically blocking the nucleophile's approach. This results in a massive entropic penalty (
    
    
    ).
Electronic Deactivation (Dipole Repulsion)

Unlike the methyl group, which is an electron donor (via hyperconjugation), the


 group is a powerful electron-withdrawing group (EWG).
  • Dipole Effect: The C-F bonds create a permanent dipole with the negative end pointing outward. A negatively charged nucleophile (

    
    ) experiences electrostatic repulsion as it approaches the backside of the C-Br bond.
    
  • Transition State Destabilization:

    
     transition states possess partial positive charge character on the central carbon. The adjacent EWG (
    
    
    
    ) destabilizes this charge deficiency, further raising the activation energy (
    
    
    ).

Experimental Protocol: Kinetic Validation

To empirically verify the kinetic retardation of TFPB, the following Finkelstein Reaction protocol is recommended. This self-validating method uses solubility differences to drive the reaction and allows for precise rate constant (


) determination.

Objective: Determine the relative rate constant (


) of TFPB vs. Isobutyl Bromide.
Materials:
  • Substrate A: 3-Bromo-1,1,1-trifluoro-2-methylpropane (TFPB)

  • Substrate B: Isobutyl Bromide (Control)

  • Reagent: Sodium Iodide (NaI), dried at 120°C for 4h.

  • Solvent: Anhydrous Acetone (HPLC Grade).

  • Internal Standard: Mesitylene (inert to reaction conditions).

Workflow:
  • Preparation:

    • Prepare a 0.1 M solution of NaI in anhydrous acetone.

    • Prepare 0.1 M solutions of Substrate A and Substrate B in separate vials containing 0.05 M Mesitylene.

  • Initiation:

    • Mix the Substrate solution and NaI solution in a 1:1 ratio at a controlled temperature (start at 25°C; if TFPB is too slow, elevate to 50°C).

  • Monitoring (GC-MS Method):

    • Sampling: Take

      
       aliquots at 
      
      
      
      minutes.
    • Quench: Dilute immediately into cold hexane/water to stop the reaction (NaI is insoluble in hexane; the reaction halts).

    • Analysis: Inject into GC-MS. Monitor the disappearance of the starting bromide (

      
       peak) and appearance of the alkyl iodide.
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line equals the pseudo-first-order rate constant (

      
      ).
      
    • Validation: If the plot is non-linear for TFPB, check for E2 elimination products (alkenes) in the GC trace.

Expected Result:

  • Isobutyl Bromide: Complete conversion within 1-2 hours at 25°C.

  • TFPB: <5% conversion after 24 hours at 25°C. Significant elimination products observed if temperature is raised.

Implications for Drug Design

For medicinal chemists, the kinetic inertness of TFPB has dual implications:

FeatureAdvantageDisadvantage
Metabolic Stability The

group blocks metabolic hydroxylation at the

-position, extending half-life (

).
The molecule is resistant to nucleophilic functionalization, making late-stage synthesis difficult.
Lipophilicity Increases

, improving membrane permeability.
Low aqueous solubility may require formulation optimization.
Reactivity Highly stable under physiological conditions (won't alkylate DNA).Requires harsh conditions (high heat, polar aprotic solvents like DMSO/HMPA) to react synthetically, which may degrade other functional groups.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.), Wiley, New York.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Detailed analysis of electronic effects of fluoroalkyl groups).

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Classic text on steric hindrance in alkyl halides).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

A Comparative Guide to Purity Validation of 3-Bromo-1,1,1-trifluoro-2-methylpropane: GC-MS as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of chemical synthesis and pharmaceutical development. The presence of impurities can significantly impact reaction yields, introduce downstream separation challenges, and, in the context of drug development, pose serious safety risks. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6), a key building block in various synthetic pathways.[1][2]

We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, detailing a robust, self-validating protocol. Furthermore, we will objectively compare its performance against alternative methods like quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), providing the experimental data and rationale necessary for informed methodological selection.

The Critical Role of Purity in Synthesizing with 3-Bromo-1,1,1-trifluoro-2-methylpropane

3-Bromo-1,1,1-trifluoro-2-methylpropane is a volatile, halogenated alkane.[1][2] Its trifluoromethyl group and bromine atom make it a versatile reagent. However, synthetic routes can often lead to impurities, such as isomers, starting materials, or byproducts from side reactions. For instance, in related syntheses, isomers like CF₃CHBrCH₃ can be formed.[3] Undetected impurities can compromise the integrity of subsequent research and the safety of final products, making rigorous purity analysis non-negotiable.

GC-MS: The Definitive Technique for Volatile Halogenated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method for volatile and semi-volatile compounds like 3-Bromo-1,1,1-trifluoro-2-methylpropane.[4] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5][6]

The Causality Behind Method Choice: The decision to use GC-MS is grounded in the physicochemical properties of the analyte. Its predicted boiling point of approximately 84°C and its thermal stability make it perfectly suited for volatilization in a GC inlet without degradation.[1] The mass spectrometer provides high specificity, which is crucial for distinguishing the analyte from structurally similar impurities, a common challenge with halogenated compounds.[7][8]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & Identification) cluster_data Data Analysis Prep Dilute Sample in Volatile Solvent (e.g., Dichloromethane) Injector Heated Injector (Vaporization) Prep->Injector Column Capillary Column (e.g., DB-5ms) Separation based on boiling point & polarity Injector->Column IonSource Electron Ionization (EI) Source (Molecule Fragmentation) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Electron Multiplier (Signal Amplification) MassAnalyzer->Detector DataSystem Chromatogram & Mass Spectra Detector->DataSystem Analysis Peak Integration & Library Matching (Purity Calculation) DataSystem->Analysis

Caption: Workflow for purity analysis of 3-Bromo-1,1,1-trifluoro-2-methylpropane by GC-MS.

Experimental Protocol: GC-MS Purity Validation

This protocol is designed to be self-validating by incorporating system suitability checks and adhering to principles outlined in ICH Q2(R1) guidelines.[5][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Bromo-1,1,1-trifluoro-2-methylpropane sample.

  • Dissolve in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Prepare a working sample by performing a 1:100 dilution of the stock solution to a final concentration of 10 µg/mL.

  • Rationale: Dilution prevents column overloading and detector saturation, ensuring a linear response. The choice of a volatile solvent ensures it elutes quickly and does not interfere with the analyte peak.

2. GC-MS Instrumentation and Conditions:

  • System Suitability Test: Before running the sample, inject a known standard of the compound (if available) or the sample itself multiple times to ensure system precision (Relative Standard Deviation <2% for peak area).[5]

  • GC Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
    • Rationale: This non-polar column separates compounds primarily by their boiling points, which is effective for resolving potential isomers and related impurities from the main analyte.[7]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
      • Inlet: Splitless mode for trace impurity analysis or a high split ratio (e.g., 50:1) for the main component assay. Inlet temperature: 250°C.
    • Rationale: A high inlet temperature ensures rapid and complete vaporization of the analyte and impurities. Splitless mode enhances sensitivity for detecting low-level impurities.[7]

      • Oven Temperature Program:
    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 15°C/min.

    • Hold: Hold at 200°C for 2 minutes.

    • Rationale: The initial hold allows for sharp peak formation. The temperature ramp effectively separates compounds with different boiling points.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Rationale: EI is a robust, highly reproducible ionization technique that creates a predictable and library-searchable fragmentation pattern.

      • Mass Analyzer: Quadrupole.
      • Scan Range: 40-300 m/z.
    • Rationale: This range covers the molecular ion of the analyte (M.W. 190.99 g/mol ) and its expected fragments, while avoiding low-mass interference from the carrier gas and solvent.[2]

      • Source Temperature: 230°C.
      • Quad Temperature: 150°C.

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to 3-Bromo-1,1,1-trifluoro-2-methylpropane based on its retention time and mass spectrum. The mass spectrum should show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Identify any other peaks as potential impurities. Use the NIST mass spectral library to tentatively identify them.

  • Calculate purity using the area percent method: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: This method assumes that all compounds have a similar response factor in the detector. For highly accurate quantification, a reference standard for each impurity would be needed to create calibration curves. However, for purity validation, area percent is a widely accepted and reliable method.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other techniques offer unique advantages and can be used for orthogonal validation.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity determination because it allows for direct quantification without needing a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling quantification against a certified internal standard.[12][13]

Advantages over GC-MS:

  • Direct Measurement: It is a primary ratio method, providing traceability to the International System of Units (SI) when a certified internal standard is used.[14]

  • No Reference Standard Needed: Purity can be determined without an identical, highly purified standard of the analyte.[11]

  • Structural Information: Provides comprehensive structural information on the analyte and any impurities present in a single experiment.[11]

Disadvantages:

  • Sensitivity: Generally less sensitive than GC-MS for detecting trace impurities.

  • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.

Diagram: qNMR Purity Calculation Logic

QNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result Analyte Analyte (Mass, MW, Integral, # of Protons) Equation Purity_analyte = (I_a / N_a) * (N_s / I_s) * (M_a / M_s) * (m_s / m_a) * Purity_s Analyte->Equation Standard Internal Standard (Mass, MW, Purity, Integral, # of Protons) Standard->Equation Result Analyte Purity (%) Equation->Result

Caption: Logical flow for calculating analyte purity using the qNMR internal standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15][16] For a relatively non-polar compound like 3-Bromo-1,1,1-trifluoro-2-methylpropane, reversed-phase HPLC would be the method of choice.

Advantages over GC-MS:

  • Non-Volatile Impurities: Can detect non-volatile or thermally labile impurities that would not be amenable to GC analysis.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.[15][17]

Disadvantages:

  • Detection: Standard UV detectors may offer poor sensitivity for analytes lacking a strong chromophore. While coupling to a mass spectrometer (LC-MS) is possible, the volatility of this specific analyte makes GC-MS a more direct and often simpler choice.

  • Solvent Use: Typically consumes larger volumes of solvents compared to GC.

Data Summary: A Head-to-Head Comparison

FeatureGC-MSQuantitative NMR (qNMR)HPLC (with UV Detection)
Principle Separation by volatility/polarity, detection by massDirect quantification of nuclei in a magnetic fieldSeparation by partitioning, detection by UV absorbance
Analyte Volatility RequiredNot requiredNot required
Sensitivity Excellent (ppm to ppb levels)[4]Good (low % to ~0.1%)Moderate to Poor (depends on chromophore)
Quantification Relative (Area %), requires standards for absoluteAbsolute (Primary Method)[11]Relative, requires standards
Impurity Identification Excellent (via MS fragmentation patterns)Good (via chemical shifts & coupling)Poor (based on retention time only)
Speed Moderate (20-30 min per run)Fast (5-15 min per spectrum)Moderate (15-30 min per run)
Key Advantage Gold standard for volatile/semi-volatile compounds.[4]No analyte reference standard needed for purity.[10]Excellent for non-volatile/thermally unstable impurities.[16]
Key Limitation Not suitable for non-volatile compoundsPotential for signal overlap; lower sensitivityPoor sensitivity for compounds without a UV chromophore

Conclusion and Recommendations

For the comprehensive purity validation of 3-Bromo-1,1,1-trifluoro-2-methylpropane, GC-MS stands out as the superior technique . Its high sensitivity, specificity, and suitability for volatile halogenated compounds ensure the reliable detection and identification of potential impurities. The detailed protocol provided in this guide offers a robust framework for achieving accurate and reproducible results.

Quantitative NMR serves as an excellent orthogonal method. Its ability to provide an absolute purity value without a specific reference standard makes it invaluable for qualifying new batches of material or for certifying reference standards themselves.

While HPLC has its place in purity analysis, its utility for this specific non-chromophoric, volatile analyte is limited unless non-volatile impurities are suspected.

For researchers and drug development professionals, a dual-method approach utilizing both GC-MS for impurity profiling and qNMR for absolute purity assignment provides the highest level of confidence and analytical rigor, ensuring the quality and safety of the materials used in their critical work.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (2024, February 9).
  • Benchchem. (2025). Quantitative NMR (qNMR)
  • Claridge, T. (n.d.). Quantitative NMR Spectroscopy. University of Oxford.
  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • ResolveMass Laboratories Inc. (2025, December 13).
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Pace Analytical. (n.d.). Volatile Organic Compounds (VOCs) Testing Services.
  • ChemBK. (n.d.). 3-bromo-1,1,1-trifluoro-2-methylpropane.
  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane.
  • European Patent Office. (2004, March 3). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1.

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Comparative Lipophilicity Guide: 3-Bromo-1,1,1-trifluoro-2-methylpropane & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the lipophilicity (LogP) of 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6). It compares this fluorinated building block against its non-fluorinated parent (Isobutyl bromide) and chlorinated analogs.

Key Finding: The introduction of the trifluoromethyl (


) group in place of a methyl group or hydrogen significantly alters the physicochemical profile. While 

is often cited as a bioisostere for an isopropyl group, it imparts a distinct "fluorine effect," increasing lipophilicity through hydrophobic hydration disruption while simultaneously altering electronic demand at the reactive center.

Structural Analysis & Theoretical Basis

The target molecule, 3-Bromo-1,1,1-trifluoro-2-methylpropane , represents a specialized class of alkyl halides where a


-positioned 

group modulates the properties of the electrophilic carbon.
The "Fluorine Effect" on Lipophilicity

In aliphatic chains, replacing hydrogen or methyl groups with fluorine or trifluoromethyl groups generally increases lipophilicity (LogP). This is counter-intuitive to the high electronegativity of fluorine but is explained by two factors:

  • Volume & Surface Area: The

    
     group (
    
    
    
    ) is significantly larger than a methyl group (
    
    
    ). This increases the molecular surface area required to create a cavity in the solvent.
  • Hydrophobic Hydration: Fluorocarbons do not participate in hydrogen bonding and disrupt the cohesive hydrogen-bonding network of water more aggressively than hydrocarbons. This makes the solvation of fluorinated alkyls in water energetically unfavorable, driving them into the lipid phase [1].

Comparative Lipophilicity Data

The following table synthesizes computed and experimental data to establish the relative hydrophobicity of the target versus its structural analogs.

Table 1: Comparative Physicochemical Properties

Compound NameStructureEst. LogP (

)
Electronic CharacterReactivity (Leaving Group)
3-Bromo-1,1,1-trifluoro-2-methylpropane

2.90 [2]Strong E-withdrawing (

)
High (Bromide)
1-Bromo-2-methylpropane (Isobutyl bromide)

2.68 [3]Inductive Donor (

)
High (Bromide)
3-Chloro-1,1,1-trifluoro-2-methylpropane

~2.75*Strong E-withdrawingModerate (Chloride)
3-Bromo-1,1,1-trifluoropropane

2.30 [4]Strong E-withdrawingHigh (Bromide)

*Value estimated based on the


-substituent constant difference between Cl (-0.71) and Br (-0.86) relative to H.
Data Interpretation[1][2][3]
  • Target vs. Isobutyl Bromide: The substitution of a terminal methyl for a

    
     group results in a net increase in LogP (
    
    
    
    ). This confirms that despite the polarity of the C-F bonds, the bulk and non-polarizability of the perfluorinated cap dominate the solvation thermodynamics.
  • Bromo vs. Chloro: The target (Bromo) is more lipophilic than the Chloro analog. Bromine is larger and more polarizable (softer) than chlorine, leading to stronger London dispersion forces with the lipophilic phase (octanol/lipid bilayers) [5].[1]

Experimental Protocol: RP-HPLC Determination (OECD 117)

Method Selection: Standard "Shake-Flask" methods (OECD 107) are ill-suited for this compound due to its volatility (BP ~84°C) and potential for hydrolysis over long equilibrium times. The RP-HPLC Method (OECD 117) is the validated standard for volatile alkyl halides [6].

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the LogP of the target molecule.

HPLC_Protocol Start Sample Preparation (10 mg/L in MeOH) Inject Target Injection (Isocratic MeOH:Water 75:25) Start->Inject DeadTime Dead Time Determination (Uracil/Thiourea) Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 DeadTime->Calc t0 Calib Calibration Std Injection (Known LogP 1.0 - 4.0) Result Interpolate LogP Linear Regression Calib->Result Regression Line Inject->Calc tR Calc->Result

Figure 1: RP-HPLC workflow for LogP determination of volatile halogenated alkanes.

Step-by-Step Methodology
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent silanol interactions with the halide.

    • Mobile Phase: Methanol/Water (75:25 v/v). Isocratic elution is preferred to maintain equilibrium conditions.

    • Temperature: Strictly controlled at 25°C

      
       1°C (Temperature fluctuations significantly alter LogP for fluorinated compounds).
      
  • Dead Time (

    
    ) Determination: 
    
    • Inject Uracil or Thiourea . These compounds are unretained by the C18 chain.

    • Record retention time as

      
      .
      
  • Calibration:

    • Select 5-7 reference standards with known LogP values bracketing the target (e.g., Toluene, Ethylbenzene, Bromobenzene).

    • Construct a calibration curve:

      
      .
      
  • Measurement & Calculation:

    • Inject 3-Bromo-1,1,1-trifluoro-2-methylpropane.[2] Record retention time (

      
      ).
      
    • Calculate capacity factor

      
      :
      
      
      
      
    • Derive LogP using the calibration slope.

Mechanistic Insight & Application Logic

Understanding why the LogP shifts allows for rational drug design. The


 group is not merely a "fat" methyl group; it alters the electronic landscape of the molecule.
Structural Decision Tree (SAR)

Use this logic flow to select the appropriate analog for your specific application (e.g., alkylation reagent or inhalation anesthetic intermediate).

SAR_Logic Start Design Goal CheckLogP Is LogP > 2.8 acceptable? Start->CheckLogP HighLogP Use Target: 3-Bromo-1,1,1-trifluoro-2-methylpropane CheckLogP->HighLogP Yes ReduceLogP Need Lower Lipophilicity CheckLogP->ReduceLogP No CheckReactivity Is High Reactivity Required? ReduceLogP->CheckReactivity UseIsobutyl Use Isobutyl Bromide (LogP ~2.68) Los of Fluorine Effect CheckReactivity->UseIsobutyl Yes (Remove CF3) UseChloro Use Chloro-Analog (LogP ~2.75) Slower Reaction Rate CheckReactivity->UseChloro No (Keep CF3, Change Halogen)

Figure 2: Structure-Activity Relationship (SAR) decision tree for analog selection.

Mechanistic Summary
  • Bioavailability: The target molecule's LogP of 2.9 places it in the ideal range for blood-brain barrier (BBB) penetration (optimal range 2.0 - 3.5).

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -position, a common failure point for the non-fluorinated isobutyl analog.
  • Reactivity: The electron-withdrawing

    
     group destabilizes any carbocation intermediate at the adjacent carbon, making 
    
    
    
    pathways less likely than
    
    
    compared to the non-fluorinated parent.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • PubChem. (2025).[3][4][5] 3-Bromo-1,1,1-trifluoro-2-methylpropane (Compound Summary). National Library of Medicine. Link

  • SIELC Technologies. (2018). 1-Bromo-2-methylpropane HPLC Method & Properties. Link

  • ChemBook. (2025). 3-Chloro-1,1,1-trifluoropropane Properties. Link

  • Padovani, D. (2013).[1] Halogen Substituents and Lipophilicity.[6][7][1] ResearchGate/Université Paris Cité.[1] Link

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link

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Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to Handling 3-Bromo-1,1,1-trifluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, our pursuit of novel molecular entities often leads us to handle compounds with limitedly documented safety profiles. 3-Bromo-1,1,1-trifluoro-2-methylpropane is one such chemical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural alerts—a brominated, fluorinated hydrocarbon—necessitate a cautious and well-informed approach. This guide synthesizes available data on this compound and structurally similar chemicals to provide a robust framework for its safe handling, ensuring both scientific integrity and the well-being of our researchers.

Understanding the Hazard Profile: An Evidence-Based Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-1,1,1-trifluoro-2-methylpropane is classified with the following hazards[1]:

  • Flammable liquid and vapor (H226): This classification indicates a significant fire hazard under ambient conditions.

  • Harmful if swallowed (H302): Ingestion of this compound can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.

  • Causes serious eye irritation (H319): This compound can cause significant, potentially damaging, eye irritation.

  • May cause respiratory irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.

Given these classifications, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Your Shield Against the Unseen: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum PPE requirements for handling 3-Bromo-1,1,1-trifluoro-2-methylpropane in various laboratory settings.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top operations (small quantities, <50 mL) in a certified chemical fume hood Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Standard laboratory coatNot generally required if work is performed in a properly functioning chemical fume hood
Handling larger quantities (>50 mL) or when a splash hazard exists Chemical splash goggles and a full-face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatRecommended to have an air-purifying respirator with organic vapor cartridges readily available
Emergency spill response Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suitAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)

Operational Blueprint: From Receipt to Disposal

A meticulous, step-by-step approach to the entire lifecycle of 3-Bromo-1,1,1-trifluoro-2-methylpropane within the laboratory is critical for mitigating risks.

Receiving and Storage
  • Inspect upon Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store in a well-ventilated, designated flammable liquids cabinet, away from oxidizing agents and sources of ignition.[2] The container should be tightly closed.[3][4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Handling and Use
  • Work in a Controlled Environment: All work with 3-Bromo-1,1,1-trifluoro-2-methylpropane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge, a potential ignition source.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[6]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned response is your greatest asset. The following workflow provides a clear, concise action plan.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response_Team Response Team Actions cluster_Post_Spill Post-Spill Procedures Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill if safe to do so Evacuate->Isolate Don_PPE Don appropriate PPE Isolate->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for a chemical spill response.

Waste Disposal: A Cradle-to-Grave Responsibility

As a halogenated organic compound, 3-Bromo-1,1,1-trifluoro-2-methylpropane and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs and complexities.[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][4]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Conclusion: Fostering a Culture of Safety

While the complete toxicological and safety profile of 3-Bromo-1,1,1-trifluoro-2-methylpropane is yet to be fully elucidated, a proactive and informed approach based on its chemical structure and the known hazards of similar compounds is paramount. By adhering to the principles of hazard assessment, proper PPE selection, meticulous operational procedures, and responsible waste management, we can continue our vital research while upholding the highest standards of laboratory safety.

References

  • Synquest Labs.
  • PubChem. 3-Bromo-1,1,1-trifluoro-2-methylpropane | C4H6BrF3 | CID 71756869. National Center for Biotechnology Information. [Link]

  • Braun Research Group.
  • Washington State University. Halogenated Solvents Safety Information. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.